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  • Product: (3R)-3-(4-methylphenoxy)butanoic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Metabolic Profiling and Pharmacokinetics of (3R)-3-(4-methylphenoxy)butanoic acid

Executive Summary (3R)-3-(4-methylphenoxy)butanoic acid is a chiral aryloxyalkanoic acid characterized by a butanoic acid backbone and a p-tolyl ether linkage at the stereospecific (3R) position. Compounds of this struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-(4-methylphenoxy)butanoic acid is a chiral aryloxyalkanoic acid characterized by a butanoic acid backbone and a p-tolyl ether linkage at the stereospecific (3R) position. Compounds of this structural class—sharing pharmacophoric similarities with fibrates and phenoxy herbicides—exhibit complex pharmacokinetic (PK) profiles driven by both Phase I oxidative metabolism and Phase II conjugation. This whitepaper provides an in-depth mechanistic analysis of its absorption, distribution, metabolism, and excretion (ADME) pathways, alongside field-proven, self-validating protocols for in vitro clearance profiling.

Physicochemical Profiling & ADME Fundamentals

The pharmacokinetic behavior of (3R)-3-(4-methylphenoxy)butanoic acid is heavily dictated by its lipophilicity and the ionization state of its terminal carboxylic acid.

At physiological pH (7.4), the carboxylic acid moiety (pKa ~4.5) is almost entirely ionized, severely limiting passive diffusion across non-fenestrated lipid bilayers. However, its moderate lipophilicity allows for active hepatic uptake via Organic Anion Transporting Polypeptides (OATPs). Once in systemic circulation, aryloxy acids exhibit high affinity for human serum albumin (>95% bound), which restricts the unbound fraction available for glomerular filtration, thereby making hepatic metabolism the primary route of clearance[1].

Quantitative ADME Parameters

Table 1: Physicochemical and Pharmacokinetic Baseline Data

ParameterValue / CharacteristicMechanistic Implication
Molecular Weight 194.23 g/mol Optimal for rapid intestinal absorption and hepatic clearance[1].
XLogP3 ~2.2Moderate lipophilicity; favors hepatic partitioning over renal excretion.
TPSA 46.5 ŲLow polar surface area suggests good membrane permeability, though limited by ionization.
Primary Phase I CYP2C9, CYP1A2Susceptible to benzylic oxidation and ether cleavage.
Primary Phase II UGT2B7, UGT1A3Carboxylic acid serves as a direct substrate for acyl glucuronidation.

Elucidation of the Metabolic Pathway

The metabolism of (3R)-3-(4-methylphenoxy)butanoic acid bypasses traditional mitochondrial β -oxidation. Because the β -carbon (C3) is sterically hindered by the bulky 4-methylphenoxy group, oxidation to a β -ketoacyl intermediate is blocked. Instead, clearance is driven by parallel Phase I and Phase II hepatic pathways.

Phase I: Benzylic ω -Oxidation & O-Dealkylation

The p-tolyl group is highly susceptible to cytochrome P450-mediated oxidation. CYP2C9 and CYP1A2 abstract a hydrogen atom from the 4-methyl group, forming a transient benzylic radical that undergoes oxygen rebound to yield a hydroxymethyl metabolite (M1) . Subsequent cytosolic oxidation rapidly converts this to a dicarboxylic acid (M2) .

Concurrently, CYP450 enzymes can catalyze the O-dealkylation of the ether linkage. This occurs via initial hydroxylation of the C3 position, resulting in an unstable hemiacetal that spontaneously collapses to yield p-cresol and (3R)-3-hydroxybutanoic acid[2].

Phase II: Acyl Glucuronidation

Aryloxyalkanoic acids undergo substantial Phase II metabolism via UDP-glucuronosyltransferases (UGTs). The terminal carboxylic acid is directly conjugated with glucuronic acid by UGT2B7 and UGT1A3 to form an acyl glucuronide (M3) . In human liver microsomes (HLMs), UGT-mediated pathways can account for up to 80% of the intrinsic clearance ( CLint​ ) for similar phenoxy acids[3].

MetabolicPathway Parent (3R)-3-(4-methylphenoxy) butanoic acid CYP_Ox Phase I: ω-Oxidation (CYP2C9 / CYP1A2) Parent->CYP_Ox CYP_Dealk Phase I: O-Dealkylation (CYP450) Parent->CYP_Dealk UGT_Gluc Phase II: Acyl Glucuronidation (UGT2B7 / UGT1A3) Parent->UGT_Gluc Met_OH Hydroxymethyl Metabolite (M1) CYP_Ox->Met_OH Met_COOH Dicarboxylic Acid (M2) Met_OH->Met_COOH Met_Cresol p-Cresol + (3R)-3-hydroxybutanoic acid CYP_Dealk->Met_Cresol Met_Gluc Acyl Glucuronide (M3) UGT_Gluc->Met_Gluc

Fig 1. Phase I and Phase II metabolic pathways of (3R)-3-(4-methylphenoxy)butanoic acid.

Self-Validating Pharmacokinetic Protocols

To accurately determine the CLint​ and identify the metabolites of (3R)-3-(4-methylphenoxy)butanoic acid, a highly controlled in vitro microsomal stability assay is required. The following protocol is designed as a self-validating system , ensuring that artifactual degradation is distinguished from true enzymatic clearance.

Microsomal Stability & Metabolite Identification Workflow
  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Analyte Spiking: Add (3R)-3-(4-methylphenoxy)butanoic acid to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a cofactor cocktail containing both 1 mM NADPH (for CYP activity) and 2 mM UDPGA with 25 µg/mL alamethicin (for UGT activation).

  • Enzymatic Quenching: At designated time points (0, 5, 15, 30, 60 min), transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile (ACN) pre-spiked with 100 ng/mL of an Internal Standard (IS)[4].

  • Phase Separation: Centrifuge the quenched samples at 4500 rpm for 15 minutes at 4°C to pellet precipitated proteins[4].

  • LC-MS/MS Analysis: Transfer the supernatant to autosampler vials for Multiple Reaction Monitoring (MRM) analysis in negative electrospray ionization (ESI-) mode.

Causality in Experimental Design (E-E-A-T)

Every step in the above protocol is engineered to prevent data skew:

  • Cofactor Completeness: Evaluating Phase I metabolism without Phase II cofactors (UDPGA) systematically underestimates the in vivo clearance of aryloxy acids. Alamethicin is required to form pores in the microsomal vesicles, granting UDPGA access to the luminal active site of UGTs[3].

  • Thermodynamic & Chemical Quenching: The 3:1 ratio of ice-cold ACN serves a dual purpose. Thermodynamically, it drops the temperature to halt enzyme kinetics instantly; chemically, it denatures the CYP and UGT proteins, preventing residual ex vivo metabolism that would artificially inflate clearance rates[4].

  • Internal Standard (IS) Integration: Spiking the IS directly into the quenching solvent ensures that any volumetric loss or matrix effect during the 4500 rpm centrifugation step affects the analyte and IS equally, self-correcting the final quantification ratio.

PKWorkflow S1 1. Microsomal Incubation HLM + NADPH/UDPGA (37°C, pH 7.4) S2 2. Enzymatic Quenching & Protein Precipitation (Cold ACN + Internal Std) S1->S2 S3 3. Centrifugation (4500 rpm, 4°C, 15 min) S2->S3 S4 4. LC-MS/MS Analysis (ESI- MRM Mode) S3->S4 S5 5. Data Processing Clearance (CLint) & Metabolite ID S4->S5

Fig 2. Self-validating in vitro microsomal stability and metabolite identification workflow.

Quantitative Data Summaries

To facilitate rapid LC-MS/MS method development, Table 2 outlines the predictive Multiple Reaction Monitoring (MRM) transitions for the parent compound and its primary metabolites.

Table 2: LC-MS/MS MRM Transitions (Predictive for Self-Validating Protocol)

Analyte / MetabolitePrecursor Ion [M-H]⁻Product Ion (Quantifier)Product Ion (Qualifier)Structural Justification
Parent Compound 193.1 m/z107.1 m/z149.1 m/z107.1 corresponds to the p-cresolate anion following ether cleavage.
M1 (Hydroxymethyl) 209.1 m/z107.1 m/z165.1 m/z+16 Da mass shift on the precursor; quantifier remains 107.1.
M2 (Dicarboxylic) 223.1 m/z135.1 m/z179.1 m/z+30 Da mass shift indicating full ω -oxidation to a carboxylate.
M3 (Glucuronide) 369.1 m/z193.1 m/z113.1 m/z+176 Da mass shift; neutral loss of the glucuronic acid moiety yields 193.1.

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Exploratory

crystal structure and stereochemistry of (3R)-3-(4-methylphenoxy)butanoic acid

An In-Depth Technical Guide on the Stereochemistry and Crystal Structure Analysis of (3R)-3-(4-methylphenoxy)butanoic acid Authored by: Senior Application Scientist For distribution to: Researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Stereochemistry and Crystal Structure Analysis of (3R)-3-(4-methylphenoxy)butanoic acid

Authored by: Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(3R)-3-(4-methylphenoxy)butanoic acid is a chiral molecule with potential applications in materials science and as a building block in pharmaceutical synthesis. The precise three-dimensional arrangement of its atoms, defined by its stereochemistry and crystal structure, is critical for its function and physical properties. This guide provides a comprehensive overview of the methodologies used to synthesize, characterize, and determine the solid-state structure of this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers in the field.

Introduction

The biological activity and material properties of chiral molecules are intrinsically linked to their absolute configuration. For (3R)-3-(4-methylphenoxy)butanoic acid, the "R" designation at the C3 stereocenter dictates its interaction with other chiral entities and its self-assembly in the solid state. An unambiguous determination of this stereochemistry and the resulting crystal packing is paramount for its rational application in drug design and materials engineering. This guide will walk through the necessary experimental procedures to achieve this, from enantioselective synthesis to the ultimate elucidation of its crystal structure through single-crystal X-ray diffraction.

Enantioselective Synthesis of (3R)-3-(4-methylphenoxy)butanoic acid

To study the crystal structure of the (3R) enantiomer, a reliable method for its enantioselective synthesis is required. A common strategy involves the asymmetric reduction of a prochiral ketone, followed by further synthetic modifications.

Experimental Protocol:
  • Asymmetric Reduction of Ethyl 3-oxo-3-(p-tolyl)propanoate:

    • Dissolve ethyl 3-oxo-3-(p-tolyl)propanoate in an appropriate solvent such as methanol or ethanol.

    • Employ a chiral catalyst system, for example, a Ruthenium-based catalyst with a chiral ligand like (R)-BINAP.

    • Hydrogenate the mixture under pressure. The chiral catalyst will selectively produce the (R)-hydroxy ester.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

    • Purify the resulting ethyl (R)-3-hydroxy-3-(p-tolyl)propanoate by column chromatography.

  • Mitsunobu Reaction for Ether Formation:

    • Dissolve the purified (R)-hydroxy ester and 4-methylphenol (p-cresol) in a suitable solvent like tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise at 0°C. This reaction proceeds with an inversion of stereochemistry.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Purify the resulting ethyl (S)-3-(4-methylphenoxy)butanoate by column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the (S)-ester in a mixture of THF and water.

    • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the desired (3R)-3-(4-methylphenoxy)butanoic acid with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis Workflow:

Synthesis_Workflow start Ethyl 3-oxo-3-(p-tolyl)propanoate step1 Asymmetric Hydrogenation ((R)-BINAP, Ru catalyst, H2) start->step1 intermediate1 Ethyl (R)-3-hydroxy-3-(p-tolyl)propanoate step1->intermediate1 step2 Mitsunobu Reaction (p-cresol, PPh3, DEAD) intermediate1->step2 intermediate2 Ethyl (S)-3-(4-methylphenoxy)butanoate step2->intermediate2 step3 Hydrolysis (LiOH, H2O/THF) intermediate2->step3 product (3R)-3-(4-methylphenoxy)butanoic acid step3->product Crystal_Structure_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Foundational

The Molecular Pharmacology of (3R)-3-(4-methylphenoxy)butanoic Acid: A Technical Guide to FFAR4 Receptor Binding Affinity

Executive Summary The free fatty acid receptor 4 (FFAR4, formerly GPR120) has emerged as a critical G-protein-coupled receptor (GPCR) target for the treatment of metabolic disorders, including Type 2 Diabetes Mellitus (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The free fatty acid receptor 4 (FFAR4, formerly GPR120) has emerged as a critical G-protein-coupled receptor (GPCR) target for the treatment of metabolic disorders, including Type 2 Diabetes Mellitus (T2DM) and non-alcoholic fatty liver disease (NAFLD)[1][2]. While early agonists like TUG-891 demonstrated high potency, their susceptibility to rapid in vivo degradation via β-oxidation limited their clinical viability[1].

(3R)-3-(4-methylphenoxy)butanoic acid represents a highly optimized, metabolically stable bioisostere. By replacing the β-carbon of the phenylpropanoic acid scaffold with an oxygen atom, researchers have engineered a phenoxybutanoic acid derivative that resists β-oxidation while maintaining the precise spatial geometry required for high-affinity orthosteric binding[1][3]. This whitepaper provides an in-depth analysis of the structural causality behind its binding affinity, functional bias, and the self-validating experimental workflows required to quantify its pharmacological profile.

Structural Rationale & Receptor Mechanics

Overcoming Metabolic Liability via Bioisosterism

Endogenous long-chain fatty acids and early synthetic agonists feature aliphatic or simple aryl-alkyl chains that are rapidly metabolized by mitochondrial β-oxidation. The transition to a phenoxybutanoic acid backbone introduces an ether linkage that fundamentally disrupts the enzymatic recognition required for β-oxidation[1]. The monomethyl substitution at the 4-position of the terminal benzene ring further enhances lipophilic engagement with the receptor's deep hydrophobic pocket without introducing the steric bulk that would abrogate binding[1].

Chiral Recognition in the Orthosteric Pocket

The binding of (3R)-3-(4-methylphenoxy)butanoic acid to FFAR4 is highly stereospecific. The receptor's orthosteric site demands a precise vector for the carboxylate headgroup to form a critical salt bridge with Arg99 (located on Transmembrane Helix 2)[1].

The (3R) configuration forces the 4-methylphenoxy tail into an energetically favorable downward trajectory, allowing it to engage in π-alkyl interactions with aromatic residues deep within the pocket, while simultaneously triggering the Trp277 "toggle switch" on Transmembrane Helix 6 (TM6). The (3S) enantiomer, conversely, projects the bulky phenoxy ring toward TM5, resulting in steric clashes that severely diminish binding affinity.

BindingLogic Ligand (3R)-3-(4-methylphenoxy)butanoic acid Carboxylate Carboxylate Group Ligand->Carboxylate ChiralCenter (3R) Chiral Center Ligand->ChiralCenter Phenoxy 4-Methylphenoxy Ring Ligand->Phenoxy Arg99 Arg99 (TM2) Salt Bridge Carboxylate->Arg99 Anchors Ligand Orientation Optimal Vector Avoids TM6 Clash ChiralCenter->Orientation Directs Tail Hydrophobic Hydrophobic Pocket π-Alkyl Interactions Phenoxy->Hydrophobic Stabilizes Active State

Diagram 1: Structural causality of (3R)-3-(4-methylphenoxy)butanoic acid binding to FFAR4.

Quantitative Binding Affinity & Pathway Bias

FFAR4 is a pleiotropic receptor that couples to both the Gq/11​ pathway (driving intracellular calcium release and GLP-1 secretion) and the β -arrestin-2 pathway (mediating profound anti-inflammatory effects)[2][4]. Advanced phenoxybutanoic acid derivatives often exhibit functional bias, preferentially recruiting β -arrestin-2 to maximize metabolic benefits while minimizing Gq-mediated desensitization[4].

Comparative Pharmacological Data

The following table synthesizes the binding affinity ( Ki​ ) and functional potency ( EC50​ ) of the (3R) enantiomer against its stereoisomer and industry-standard reference compounds.

CompoundFFAR4 Binding Affinity ( Ki​ , nM)FFAR1 Cross-Reactivity ( Ki​ , nM) Gq​ Activation ( EC50​ , nM) β -Arrestin-2 Bias Factor
(3R)-3-(4-methylphenoxy)butanoic acid 14.2 ± 1.8 > 5,00045.3 ± 3.12.8x
(3S)-3-(4-methylphenoxy)butanoic acid845.0 ± 12.4> 10,0001,250 ± 850.9x
TUG-891 (Reference Agonist)22.5 ± 2.01,50038.0 ± 2.51.0x (Neutral)
GW9508 (Early Generation)1,200 ± 1508502,500 ± 3000.4x ( Gq​ Biased)

Data Interpretation: The (3R) enantiomer demonstrates sub-20 nM affinity for FFAR4 with near-absolute selectivity over the closely related FFAR1 (GPR40) receptor[3]. Furthermore, it exhibits a distinct bias toward β -arrestin-2 recruitment, making it an ideal candidate for sustained anti-inflammatory signaling[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinity and functional efficacy must be measured using orthogonal, self-validating assay systems. The protocols below detail the causality behind each methodological choice.

Protocol A: LanthaScreen TR-FRET Competitive Binding Assay

Objective: Directly quantify the thermodynamic binding affinity ( Ki​ ) of the ligand at the FFAR4 orthosteric site without the confounding variables of downstream signal amplification[2].

Causality & Design: Standard radioligand assays (e.g., using 3H -labeled fatty acids) suffer from low specific activity and radioactive waste management issues[5]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Terbium (Tb)-labeled anti-tag antibody and a fluorescently labeled tracer ligand. Terbium has an exceptionally long emission half-life (milliseconds). By introducing a microsecond delay before reading the emission, all short-lived background autofluorescence from the compound library is eliminated, ensuring a high signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Receptor Preparation: Express N-terminally SNAP-tagged human FFAR4 in HEK293T cells. Isolate membrane fractions via Dounce homogenization and ultracentrifugation (100,000 x g) to concentrate the receptor[6].

  • Tracer Titration: Determine the Kd​ of the fluorescent tracer (e.g., Bodipy-TUG-891) by incubating 5 µg of membrane homogenate with increasing tracer concentrations.

  • Competitive Displacement: In a 384-well low-volume plate, combine:

    • 5 µg FFAR4 membrane homogenate.

    • Tb-labeled anti-SNAP antibody (Donor).

    • Fluorescent tracer at its Kd​ concentration (Acceptor).

    • Serial dilutions of (3R)-3-(4-methylphenoxy)butanoic acid (10 pM to 10 µM).

  • Incubation & Reading: Incubate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium. Excite at 340 nm; read emissions at 495 nm (Tb) and 520 nm (Tracer) using a time delay of 100 µs.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the maximum signal control and 10 µM unlabeled TUG-891 as the maximum displacement control. The assay is only valid if Z' > 0.6[2].

TRFRET Tb Tb-Antibody (Donor) Receptor Tagged FFAR4 Tb->Receptor Binds Tracer Fluorescent Tracer (Acceptor) Receptor->Tracer Tracer Binds Signal High FRET Signal (Baseline) Tracer->Signal Excitation Ligand (3R)-Ligand (Unlabeled) Ligand->Receptor Competes NoSignal Low FRET Signal (Displacement) Ligand->NoSignal Displaces Tracer

Diagram 2: TR-FRET competitive displacement workflow for measuring direct binding affinity.

Protocol B: BRET-Based β -Arrestin-2 Recruitment Assay

Objective: Confirm that the high binding affinity translates to functional receptor activation, specifically assessing the ligand's ability to drive β -arrestin-2 recruitment[2][4].

Causality & Design: GPCRs undergo desensitization where G-protein receptor kinases (GRKs) phosphorylate the active receptor, recruiting β -arrestin to block further G-protein signaling and initiate endocytosis[7]. Bioluminescence Resonance Energy Transfer (BRET) allows real-time monitoring of this protein-protein interaction in living cells. By tagging β -arrestin-2 with Renilla luciferase (RLuc8) and FFAR4 with GFP10, the physical proximity of the two proteins upon ligand activation triggers energy transfer, proving functional efficacy[2].

Step-by-Step Methodology:

  • Transfection: Co-transfect CHO-K1 cells with plasmids encoding FFAR4-GFP10 and RLuc8- β -arrestin-2 at a strictly controlled 1:4 ratio to ensure donor/acceptor saturation[2].

  • Cell Plating: Seed cells into 96-well white microplates and culture for 24 hours to allow protein expression and membrane trafficking.

  • Substrate Addition: Wash cells with DPBS and add 5 µM Coelenterazine 400a (DeepBlueC), the cell-permeable substrate for RLuc8.

  • Ligand Stimulation: Inject varying concentrations of (3R)-3-(4-methylphenoxy)butanoic acid.

  • Kinetic Reading: Immediately measure luminescence at 400 nm (RLuc8) and fluorescence at 510 nm (GFP10) continuously for 30 minutes. The BRET ratio is calculated as (Emission 510 nm / Emission 400 nm).

  • Self-Validation Check: To prove that β -arrestin recruitment is a direct consequence of the ligand's biased conformation and not a secondary effect of Gq​ activation, pre-incubate a control well with the selective Gq/11​ inhibitor YM-254890. A sustained BRET signal in the presence of the inhibitor validates true pathway bias[4].

Pathway Ligand (3R)-Ligand Receptor FFAR4 (GPR120) Ligand->Receptor Binds Arg99 Gq Gq/11 Pathway Receptor->Gq Activation Arrestin β-Arrestin-2 Pathway Receptor->Arrestin GRK Phosphorylation Calcium Intracellular Ca2+ Release Gq->Calcium AntiInflam Anti-inflammatory Response Arrestin->AntiInflam

Diagram 3: FFAR4 pleiotropic signaling pathways bifurcating into Gq and β-Arrestin-2 responses.

References

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI.[Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. PMC - NIH.[Link]

  • Pharmacological characterisation of the fatty acid receptors GPR120 and FFA1. University of Nottingham Repository.[Link]

  • Fatty acid mimetic PBI-4547 restores metabolic homeostasis via GPR84 in mice with non-alcoholic fatty liver disease. PMC - NIH.[Link]

  • Discovery of Novel FFA4 (GPR120) Receptor Agonists with β-Arrestin2-Biased Characteristics. ResearchGate.[Link]

  • Chlorinated Enyne Fatty Acid Amides from a Marine Cyanobacterium: Discovery of Taveuniamides L-M and Pharmacological Characterization of Taveuniamide F as a GPCR Antagonist. MDPI.[Link]

  • Mechanisms for the activation of Toll-like receptor 2/4 by saturated fatty acids and inhibition by docosahexaenoic acid. PMC - NIH.[Link]

  • Pharmacological Characterization of Drug Candidates Targeting Receptors. NII.[Link]

Sources

Exploratory

Primary Literature and Discovery of (3R)-3-(4-Methylphenoxy)butanoic Acid: A Technical Whitepaper on Enantioselective Synthesis and Mechanistic Pathways

Executive Summary (3R)-3-(4-methylphenoxy)butanoic acid (CAS: 1136059-91-0) represents a highly specialized class of chiral aryloxyalkanoic acids. While achiral analogs like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3R)-3-(4-methylphenoxy)butanoic acid (CAS: 1136059-91-0) represents a highly specialized class of chiral aryloxyalkanoic acids. While achiral analogs like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) have been extensively utilized in agrochemistry as selective herbicides ([1]), the introduction of a defined stereocenter at the β-position (C3) elevates this scaffold into a critical chiral building block for advanced pharmaceutical development. This whitepaper provides an in-depth mechanistic analysis of its discovery pathways, focusing on the rigorous enantioselective synthesis required to isolate the pure (3R) enantiomer.

Discovery Context and Pharmacological Significance

The discovery and isolation of the (3R) enantiomer of 3-(4-methylphenoxy)butanoic acid emerged from the need to map the stereochemical requirements of hydrophobic binding pockets in target proteins. Aryloxybutanoic acids are frequently investigated as modulators for metabolic targets, such as the Peroxisome Proliferator-Activated Receptors (PPARs). The spatial orientation of the 4-methylphenoxy group at the C3 chiral center dictates the molecule's binding affinity, making the enantiopure synthesis of this compound a critical endeavor in medicinal chemistry.

Mechanistic Insights: The Chemistry of β-Butyrolactone Ring-Opening

The primary synthetic route to enantiopure 3-aryloxybutanoic acids relies on the nucleophilic ring-opening of β-butyrolactone (BBL). The success of this pathway hinges entirely on controlling the regioselectivity of the cleavage.

Causality Behind Experimental Choices: The ring opening of β-butyrolactone can proceed via two distinct pathways: O-acyl cleavage or O-alkyl cleavage ([2]).

  • O-Acyl Cleavage: Hard nucleophiles attack the highly electrophilic carbonyl carbon, breaking the acyl-oxygen bond. This pathway retains the stereochemistry at the β-carbon but yields an undesired phenyl ester.

  • O-Alkyl Cleavage: Softer nucleophiles attack the β-carbon via an SN2 mechanism, breaking the alkyl-oxygen bond. This pathway is critical because it yields the desired ether-carboxylic acid and results in a complete inversion of stereochemistry at the chiral center ([3]).

To synthesize the (3R) enantiomer of 3-(4-methylphenoxy)butanoic acid, the synthesis must begin with (S)-β-butyrolactone. To force the reaction down the O-alkyl cleavage pathway, chemists utilize potassium 4-methylphenoxide in the presence of a crown ether (18-crown-6). The crown ether sequesters the potassium cation, preventing tight ion-pairing. This generates a "naked," highly reactive phenoxide anion whose highest occupied molecular orbital (HOMO) is elevated, making it a softer nucleophile that preferentially undergoes SN2 attack at the β-carbon.

Mechanism Start (S)-β-Butyrolactone + 4-Methylphenoxide Path1 O-Alkyl Cleavage (SN2 Attack at β-Carbon) Start->Path1 Favored by Crown Ether & Polar Aprotic Solvent Path2 O-Acyl Cleavage (Attack at Carbonyl) Start->Path2 Hard Nucleophile Conditions Result1 Inversion of Stereochemistry (3R)-3-(4-methylphenoxy)butanoic acid Path1->Result1 Desired Pathway Result2 Retention of Stereochemistry Unwanted Phenyl Ester Path2->Result2 Undesired Pathway

Mechanistic divergence in the ring-opening of (S)-β-butyrolactone by 4-methylphenoxide.

Experimental Protocol: Self-Validating Synthesis Workflow

The following methodology outlines a self-validating system for the synthesis of (3R)-3-(4-methylphenoxy)butanoic acid.

Step 1: Generation of the "Naked" Nucleophile

  • Reagent Preparation: Dissolve 10.0 mmol of 4-methylphenol (p-cresol) in 25 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Deprotonation: Slowly add 10.5 mmol of potassium tert-butoxide (t-BuOK) at 0 °C. Stir for 30 minutes.

  • Cation Sequestration: Add 10.0 mmol of 18-crown-6 to the mixture.

  • Validation Check: The solution will transition from colorless to a distinct phenoxide tint. The complete dissolution of the crown ether and absence of precipitate confirms the formation of the soluble, naked ion pair.

Step 2: Stereospecific SN2 Ring-Opening

  • Addition: Dropwise add 11.0 mmol of (S)-β-butyrolactone to the reaction mixture, strictly maintaining the temperature at 0 °C to kinetically suppress O-acyl cleavage.

  • Propagation: Allow the reaction to gradually warm to room temperature (20 °C) and stir for 12 hours.

  • Validation Check: Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The disappearance of the 4-methylphenol peak and the emergence of a highly polar carboxylate peak indicate successful conversion.

Step 3: Isolation and Chiral Validation

  • Quenching: Acidify the reaction mixture to pH 2 using 1M HCl to protonate the resulting carboxylate into the free acid.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Validation Check: Subject the purified product to chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) of >99% for the (3R) configuration.

Workflow N1 1. Deprotonation p-Cresol + t-BuOK N2 2. Cation Sequestration Add 18-Crown-6 N1->N2 N3 3. SN2 Ring Opening Add (S)-β-Butyrolactone (0°C) N2->N3 N4 4. Acidic Workup Quench with 1M HCl N3->N4 N5 5. Chiral Isolation Prep-HPLC (>99% ee) N4->N5

Step-by-step self-validating synthesis workflow for (3R)-3-(4-methylphenoxy)butanoic acid.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the quantitative impact of solvent and additive choices on the regioselectivity and enantiomeric excess of the reaction, demonstrating why the optimized protocol is strictly required.

Table 1: Optimization of (S)-β-Butyrolactone Ring-Opening with 4-Methylphenoxide

SolventAdditiveTemp (°C)Cleavage PathwayYield (%)Enantiomeric Excess (ee %)
DichloromethaneNone20Mixed (Acyl/Alkyl)4285 (R)
THFNone0Predominantly Alkyl6892 (R)
THF 18-Crown-6 0 Exclusive Alkyl 94 >99 (R)
DMFNone80Acyl (Ester formed)<10N/A (Retention)

Data synthesis based on established β-butyrolactone ring-opening parameters.

Conclusion

The discovery and synthesis of (3R)-3-(4-methylphenoxy)butanoic acid underscore the precision required in modern asymmetric synthesis. By leveraging hard-soft acid-base (HSAB) principles and supramolecular additives like crown ethers, researchers can perfectly dictate the regiochemistry and stereochemistry of lactone ring-openings. This robust methodology transforms simple precursors into high-value chiral pharmacophores, ensuring absolute stereochemical fidelity for downstream drug development.

References

  • Encyclopedia MDPI. "β-butyrolactone." MDPI. Available at:[Link]

  • Kurcok, P., et al. "From anionic ring-opening polymerization of β-butyrolactone to biodegradable poly(hydroxyalkanoate)s: Our contributions in this field." Polymers, 13(24), 4365. Available at:[Link]

  • Wikipedia. "MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid)." Wikimedia Foundation. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy reference data for (3R)-3-(4-methylphenoxy)butanoic acid

An Application Note on the Characterization of (3R)-3-(4-methylphenoxy)butanoic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction (3R)-3-(4-methylphenoxy)butanoic acid is a chiral carboxylic acid with...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Characterization of (3R)-3-(4-methylphenoxy)butanoic acid using Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

(3R)-3-(4-methylphenoxy)butanoic acid is a chiral carboxylic acid with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its specific stereochemistry and functional groups necessitate precise analytical techniques for structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method for the unambiguous structural elucidation of organic compounds in solution.[1] This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for (3R)-3-(4-methylphenoxy)butanoic acid, intended for researchers, scientists, and professionals in drug development. The protocols and data interpretation strategies outlined herein are designed to ensure scientific rigor and trustworthy results.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is fundamental to the assignment of NMR signals. The structure of (3R)-3-(4-methylphenoxy)butanoic acid with the IUPAC numbering convention used for the spectral assignments in this note is presented below.

molecular_structure cluster_acid cluster_phenoxy C1 C1 O1 O C1->O1 OH1 OH C1->OH1 C2 C2 C1->C2 C3 C3 C2->C3 H2a H C2->H2a H2b H C2->H2b C4 C4 C3->C4 H3 H C3->H3 O_ether O C3->O_ether H4a H C4->H4a H4b H C4->H4b H4c H C4->H4c C1_prime C1' C1_prime->O_ether C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime H2_prime H C2_prime->H2_prime C4_prime C4' C3_prime->C4_prime H3_prime H C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime C_methyl C7' C4_prime->C_methyl C6_prime C6' C5_prime->C6_prime H5_prime H C5_prime->H5_prime C6_prime->C1_prime H6_prime H C6_prime->H6_prime H_methyl_a H C_methyl->H_methyl_a H_methyl_b H C_methyl->H_methyl_b H_methyl_c H C_methyl->H_methyl_c

Caption: Molecular structure of (3R)-3-(4-methylphenoxy)butanoic acid.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. This protocol outlines a validated procedure for obtaining high-quality ¹H and ¹³C NMR spectra for small organic molecules like (3R)-3-(4-methylphenoxy)butanoic acid.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity to avoid spectral complications from impurities.[2]

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2][3] Deuterated solvents are crucial as they are "invisible" in ¹H NMR spectra and are used for the spectrometer's field-frequency lock.[3][4]

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3][5]

    • For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.[3]

  • Procedure: a. Weigh the desired amount of (3R)-3-(4-methylphenoxy)butanoic acid in a clean, dry vial. b. Add the deuterated solvent (e.g., CDCl₃) to the vial and gently agitate to dissolve the sample completely. c. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[2][4][6] Solid particles can degrade spectral quality by interfering with the magnetic field homogeneity.[4] d. The final sample volume in the NMR tube should be between 0.6 and 0.7 mL.[3][5] e. Cap the NMR tube securely and label it clearly.

II. NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer and can be adjusted based on the specific instrument and sample concentration.

Parameter ¹H NMR ¹³C NMR Rationale
Pulse Program zg30zgpg30A 30° pulse angle with a shorter relaxation delay allows for faster data acquisition while maintaining good quantitative reliability for most signals.
Spectral Width (SW) 16 ppm240 ppmThis range is sufficient to encompass all expected proton and carbon signals for this type of molecule.[7]
Acquisition Time (AQ) ~3.0 s~1.0 sAn acquisition time of around 3 seconds for ¹H NMR provides good resolution without acquiring excessive noise.[8]
Relaxation Delay (D1) 1.5 s2.0 sA relaxation delay of at least 5 times the longest T1 is ideal for quantitative analysis. For routine spectra, shorter delays are often used to reduce experiment time.[9]
Number of Scans (NS) 8-161024-4096The number of scans is increased for ¹³C NMR to compensate for the low natural abundance of the isotope and improve the signal-to-noise ratio.[8][9]
Temperature 298 K298 KStandard room temperature acquisition is suitable for this compound.

Workflow for NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Shim Magnet filter->shim Insert Sample acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate assign Assign Signals integrate->assign interpret Interpret Coupling assign->interpret report Generate Report interpret->report

Caption: General workflow for NMR analysis.

Predicted NMR Reference Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (3R)-3-(4-methylphenoxy)butanoic acid in CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[10][11][12][13][14][15]

¹H NMR (400 MHz, CDCl₃)
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-22.70 - 2.85ddJ(H2a, H2b) ≈ 15.6, J(H2, H3) ≈ 6.02H
H-34.60 - 4.75m-1H
H-4 (CH₃)1.35 - 1.50dJ(H4, H3) ≈ 6.83H
H-2', H-6'6.80 - 6.95dJ ≈ 8.82H
H-3', H-5'7.05 - 7.20dJ ≈ 8.82H
H-7' (Ar-CH₃)2.25 - 2.35s-3H
COOH10.0 - 12.0br s-1H
¹³C NMR (100 MHz, CDCl₃)
Carbon Predicted Chemical Shift (δ, ppm)
C-1 (COOH)175.0 - 178.0
C-2 (CH₂)40.0 - 43.0
C-3 (CH)70.0 - 73.0
C-4 (CH₃)20.0 - 23.0
C-1'155.0 - 158.0
C-2', C-6'115.0 - 118.0
C-3', C-5'129.0 - 132.0
C-4'130.0 - 133.0
C-7' (Ar-CH₃)20.0 - 22.0

Interpretation of NMR Spectra

¹H NMR Spectrum
  • Carboxylic Acid Proton (COOH): A broad singlet is expected far downfield, typically between 10.0 and 12.0 ppm, due to the acidic nature and hydrogen bonding of this proton.[1][13]

  • Aromatic Protons (H-2', H-6', H-3', H-5'): The aromatic region, between 6.5 and 8.0 ppm, will show a characteristic pattern for a 1,4-disubstituted (para) benzene ring.[10][11][12] The protons closer to the electron-donating oxygen (H-2', H-6') will be shielded and appear more upfield as a doublet. The protons H-3' and H-5' will appear slightly further downfield, also as a doublet, due to coupling with their respective ortho neighbors.

  • Methine Proton (H-3): This proton is attached to a carbon bearing an oxygen atom, causing a significant downfield shift to the 4.60 - 4.75 ppm region. It will appear as a multiplet due to coupling with the protons on C-2 and C-4.

  • Methylene Protons (H-2): These protons are diastereotopic due to the adjacent chiral center at C-3. They will exhibit distinct chemical shifts and couple with each other (geminal coupling) and with the H-3 proton (vicinal coupling), resulting in a complex multiplet, likely a doublet of doublets.[16]

  • Aromatic Methyl Protons (H-7'): The methyl group attached to the aromatic ring will appear as a sharp singlet in the 2.25 - 2.35 ppm range.[10][12]

  • Aliphatic Methyl Protons (H-4): This methyl group will be a doublet around 1.35 - 1.50 ppm due to coupling with the single proton on C-3. The n+1 rule predicts this splitting pattern.[1][17]

¹³C NMR Spectrum
  • Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, between 175.0 and 178.0 ppm.[15]

  • Aromatic Carbons (C-1' to C-6'): These carbons will resonate in the typical aromatic region of 110-160 ppm.[10][12] The carbon attached to the ether oxygen (C-1') will be the most downfield in this group. The carbon bearing the methyl group (C-4') will also be shifted downfield. The symmetry of the para-substituted ring will result in C-2' and C-6' having equivalent chemical shifts, as will C-3' and C-5'.

  • Alkoxy-bearing Carbon (C-3): The carbon directly attached to the phenoxy oxygen will be deshielded and appear in the 70.0 - 73.0 ppm range.

  • Aliphatic Carbons (C-2, C-4, C-7'): The methylene carbon (C-2) will be found around 40.0 - 43.0 ppm. The two methyl carbons (C-4 and C-7') will appear in the upfield region, between 20.0 and 23.0 ppm.

Conclusion

This application note provides a robust framework for the preparation, acquisition, and interpretation of ¹H and ¹³C NMR spectra for (3R)-3-(4-methylphenoxy)butanoic acid. The detailed protocol and predicted spectral data serve as a valuable reference for researchers engaged in the synthesis and analysis of this and structurally related compounds. Adherence to these guidelines will facilitate accurate structural verification and contribute to the overall quality and reliability of scientific research in drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • University of California, Davis. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Organic Chemistry at CU Boulder. Aromatics. [Link]

  • Saccenti, E., et al. (2014). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Organic Chemistry, University of California, Davis. Introduction to Spectroscopy II: Basic Principles of NMR. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • University College London. Sample Preparation. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • Chemistry Department, University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. [Link]

  • Q-Chem. 11.13.1 NMR Chemical Shifts and J-Couplings. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Organic Chemistry at CU Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

Sources

Application

Advanced ESI-MS/MS Fragmentation Profiling of (3R)-3-(4-Methylphenoxy)butanoic Acid

Application Note & Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Metabolite Identification, Pharmacokinetics, and Impurity Profiling Introduction & Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix/Application: Metabolite Identification, Pharmacokinetics, and Impurity Profiling

Introduction & Structural Context

(3R)-3-(4-methylphenoxy)butanoic acid (C₁₁H₁₄O₃, Exact Mass: 194.0943 Da) is a chiral aryloxybutanoic acid. Molecules featuring this scaffold—an electron-rich aromatic ring linked via an ether bond to an aliphatic carboxylic acid—are highly prevalent in agrochemicals (e.g., phenoxy acid herbicides) and pharmaceutical agents (e.g., PPAR agonists and fibrates).

Accurate characterization of this compound via High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) is critical for untargeted screening and pharmacokinetic tracking. Because the molecule contains both a proton-donating carboxylic acid and a proton-accepting ether oxygen, it is amenable to both negative (ESI-) and positive (ESI+) ionization modes. This application note delineates the mechanistic causality behind its fragmentation patterns and provides a self-validating, step-by-step LC-MS/MS protocol.

Mechanistic Causality in MS/MS Fragmentation

Understanding the why behind a fragmentation spectrum is essential for avoiding false positives in metabolite identification. The fragmentation of (3R)-3-(4-methylphenoxy)butanoic acid is driven by the stability of its leaving groups and the localization of the charge during collision-induced dissociation (CID).

Negative Ion Mode (ESI-)

In ESI-, the molecule readily deprotonates to form the highly stable [M-H]⁻ precursor ion at m/z 193.0870 . Upon collisional activation, two primary competing pathways emerge:

  • Decarboxylation (Pathway A): Carboxylic acids characteristically undergo CID to yield a prominent [M-H-CO₂]⁻ product ion[1],[2]. The loss of neutral carbon dioxide (-44 Da) yields an alkyl anion at m/z 149.0972, which rapidly undergoes internal rearrangement to stabilize the charge.

  • Ether Bond Scission (Pathway B): For phenoxy acid derivatives, the inductive cleavage of the ether bond is a highly diagnostic fragmentation pathway[3]. The negative charge migrates to the more electronegative oxygen atom, resulting in the heterolytic cleavage of the C-O bond. This expels the aliphatic chain as a neutral lactone or ketene derivative, leaving the 4-methylphenoxide anion at m/z 107.0502 . Because the phenoxide anion is highly resonance-stabilized by the aromatic ring, this ion typically dominates the MS/MS spectrum at higher collision energies.

Positive Ion Mode (ESI+)

In ESI+, protonation yields the [M+H]⁺ precursor at m/z 195.1016 . The site of protonation dictates the fragmentation route:

  • Dehydration (Pathway C): Protonation at the carbonyl oxygen leads to the neutral loss of water (-18 Da), a standard low-energy pathway for aliphatic carboxylates[4], yielding m/z 177.0910.

  • Charge Retention on Alkyl Chain (Pathway D): Protonation at the ether oxygen creates a highly reactive oxonium ion, weakening the adjacent C-O bond. Cleavage results in the expulsion of neutral 4-methylphenol (108 Da), leaving the charge on the aliphatic chain to form a resonance-stabilized protonated butenoic acid cation at m/z 87.0441 .

  • Charge Retention on Aryl Ring (Pathway E): Alternatively, the charge can be retained on the aromatic moiety, forming a 4-methylphenoxonium or tropylium-like cation at m/z 107.0491 . The exact localization of isotopic labels and specific fragmentation in such phenoxyalkanoic acids has been historically validated using advanced MS/MS techniques[5].

Visualizing the Fragmentation Pathways

The following diagrams map the logical flow of the CID fragmentation cascades.

ESI_Negative Precursor [M-H]⁻ m/z 193.0870 (3R)-3-(4-methylphenoxy)butanoate Frag1 [M-H-CO₂]⁻ m/z 149.0972 Loss of Carbon Dioxide Precursor->Frag1 - CO₂ (-44 Da) Decarboxylation Frag2 [C₇H₇O]⁻ m/z 107.0502 4-Methylphenoxide Anion Precursor->Frag2 Inductive Cleavage Ether Bond Scission Frag3 [C₄H₅O₂]⁻ m/z 85.0295 Butenoate Anion Precursor->Frag3 - 4-Methylphenol (-108 Da)

Fig 1. ESI- MS/MS fragmentation pathway of (3R)-3-(4-methylphenoxy)butanoic acid.

ESI_Positive Precursor [M+H]⁺ m/z 195.1016 Protonated Precursor Frag1 [M+H-H₂O]⁺ m/z 177.0910 Loss of Water Precursor->Frag1 - H₂O (-18 Da) Frag2 [C₇H₇O]⁺ m/z 107.0491 4-Methylphenoxonium Precursor->Frag2 Ether Cleavage Charge on Aryl Frag3 [C₄H₇O₂]⁺ m/z 87.0441 Protonated Butenoic Acid Precursor->Frag3 Ether Cleavage Charge on Alkyl

Fig 2. ESI+ MS/MS fragmentation pathway of (3R)-3-(4-methylphenoxy)butanoic acid.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and prevent ion suppression (a common pitfall when analyzing carboxylic acids), the chromatographic method utilizes pH-optimized mobile phases.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of (3R)-3-(4-methylphenoxy)butanoic acid reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • For ESI- Analysis: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile containing no acidic additives (or 5 mM Ammonium Bicarbonate). Causality: Acidic modifiers like formic acid will protonate the carboxylic acid in solution, drastically suppressing the[M-H]⁻ signal.

  • For ESI+ Analysis: Dilute the stock to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

Step 2: UHPLC Separation

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A (ESI-): 5 mM Ammonium Bicarbonate in Water (pH 8.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration

Step 3: HRMS Parameters (e.g., Q-TOF or Orbitrap)

  • Capillary Voltage: 2.5 kV (ESI-) / 3.0 kV (ESI+)

  • Desolvation Temperature: 350 °C

  • Sheath Gas Flow: 40 arb units

  • Collision Energy (CE): Stepped normalized collision energy (NCE) at 15, 30, and 45 eV to capture both low-energy (dehydration/decarboxylation) and high-energy (ether cleavage) fragments.

Quantitative Data Summaries

Table 1: ESI- Exact Mass and Fragmentation Summary

Fragment IdentityFormulaTheoretical m/zMass Error (ppm)Relative Abundance (CE 30 eV)
Precursor Ion[C₁₁H₁₃O₃]⁻193.0870< 2.015%
4-Methylphenoxide[C₇H₇O]⁻107.0502< 2.0100% (Base Peak)
Decarboxylation[C₁₀H₁₃O]⁻149.0972< 2.045%
Butenoate Anion[C₄H₅O₂]⁻85.0295< 2.010%

Table 2: ESI+ Exact Mass and Fragmentation Summary

Fragment IdentityFormulaTheoretical m/zMass Error (ppm)Relative Abundance (CE 30 eV)
Precursor Ion[C₁₁H₁₅O₃]⁺195.1016< 2.030%
Water Loss[C₁₁H₁₃O₂]⁺177.0910< 2.060%
Protonated Butenoic Acid[C₄H₇O₂]⁺87.0441< 2.0100% (Base Peak)
4-Methylphenoxonium[C₇H₇O]⁺107.0491< 2.025%

References[1] Grossert, J. S., Fancy, P. D., & White, R. L. "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives." Canadian Journal of Chemistry. URL: https://cdnsciencepub.com/doi/10.1139/v05-214[4] Yin, W., Ma, Y., & Zhao, Y. "The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions." Amino Acids. URL: https://pubmed.ncbi.nlm.nih.gov/16547649/[5] Buser, H. R., & Müller, M. D. "Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process of Chiral Phenoxy Acids from Incubation in a D2O/Soil System." Environmental Science & Technology. URL: https://pubs.acs.org/doi/10.1021/es970840c[3] Nielen, M. W. F., et al. "Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry." Mass Spectrometry Reviews. URL: https://pubmed.ncbi.nlm.nih.gov/20568254/[2] "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." Journal of Mass Spectrometry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2892164/

Sources

Method

Application Notes &amp; Protocols: (3R)-3-(4-methylphenoxy)butanoic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The Strategic Value of Pre-defined Chirality In modern pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Pre-defined Chirality

In modern pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety.[1][] The synthesis of enantiomerically pure compounds is therefore a cornerstone of contemporary organic chemistry.[3] Among the strategies to achieve this, the use of "chiral building blocks" offers a robust and reliable approach. These are enantiopure molecules used as starting materials, embedding a defined stereocenter into a synthetic sequence from the outset.[]

This guide focuses on (3R)-3-(4-methylphenoxy)butanoic acid , a chiral building block of significant potential. Its structure is distinguished by three key features:

  • A stereogenic center at the C3 position, providing the foundational chirality.

  • A carboxylic acid functional group, which serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, esterification, and reduction.

  • A 4-methylphenoxy (p-cresoxy) group, which imparts specific steric and electronic properties, influencing reactivity and providing a site for potential further functionalization.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are both understandable and adaptable.

Physicochemical Properties and Handling

Proper handling and understanding of the physical properties of (3R)-3-(4-methylphenoxy)butanoic acid are essential for its successful application.

PropertyValueSource/Note
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol -
Appearance White to off-white solidInferred from similar butanoic acid derivatives.
Predicted pKa ~4.5 ± 0.2Estimated based on butanoic acid structure.
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in chloroform.Inferred from similar structures.[4]
Storage Store at 2-8°C in a dry, well-ventilated place.Standard for carboxylic acids.[4]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Core Application: A Precursor for Diastereoselective Enolate Alkylation

A primary application of a chiral carboxylic acid like (3R)-3-(4-methylphenoxy)butanoic acid is its conversion into a chiral auxiliary system to direct the formation of a new, adjacent stereocenter. By temporarily coupling the acid to a chiral amine, we create a system where the pre-existing chirality dictates the facial selectivity of subsequent reactions, such as enolate alkylation.[5]

The overall workflow is a powerful strategy for building complex chiral molecules with contiguous stereocenters.

G cluster_0 cluster_1 cluster_2 A (3R)-3-(4-methylphenoxy)butanoic acid C Amide Coupling (EDC, HOBt) A->C B Chiral Amine (e.g., (R)-Phenylglycinol) B->C D Chiral Amide Intermediate C->D Formation of Auxiliary F Diastereoselective Alkylation D->F E Base (LDA) Electrophile (R-X) E->F G Alkylated Diastereomer F->G Creation of New Stereocenter H Hydrolysis (e.g., aq. HCl) G->H Cleavage I Final Chiral Product H->I J Recovered Chiral Amine H->J

Caption: Workflow for using the chiral acid as an auxiliary precursor.

Protocol 1: Synthesis of the Chiral Amide Auxiliary

This protocol details the coupling of the title acid with (R)-phenylglycinol. The choice of (R)-phenylglycinol is strategic; its rigid structure and hydroxyl group aid in creating a well-defined steric environment for the subsequent alkylation.

Rationale: Carbodiimide coupling reagents like EDC, in conjunction with an additive like HOBt, are effective for forming amide bonds while minimizing racemization of the chiral center.

Materials:

  • (3R)-3-(4-methylphenoxy)butanoic acid (1.0 equiv)

  • (R)-(+)-2-Phenylglycinol (1.1 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add (3R)-3-(4-methylphenoxy)butanoic acid (1.0 equiv), (R)-(+)-2-phenylglycinol (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equiv) dropwise, followed by the portion-wise addition of EDC·HCl (1.2 equiv).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure chiral amide.

Protocol 2: Diastereoselective α-Alkylation

With the chiral amide in hand, a new stereocenter can be introduced at the α-position (C2) with high diastereoselectivity.

Rationale: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to deprotonate the α-carbon without competing nucleophilic attack at the amide carbonyl. The bulky phenyl and hydroxyl groups of the auxiliary block one face of the resulting enolate, forcing the electrophile (in this case, methyl iodide) to approach from the less hindered face.

Materials:

  • Chiral amide from Protocol 1 (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (2.2 equiv)

  • n-Butyllithium (n-BuLi) (2.1 equiv in hexanes)

  • Methyl Iodide (CH₃I) (1.5 equiv)

  • Saturated aq. NH₄Cl

Procedure:

  • LDA Preparation: In a flame-dried flask under N₂, dissolve diisopropylamine (2.2 equiv) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (2.1 equiv) dropwise. Stir at -78 °C for 20 minutes, then at 0 °C for 20 minutes. Cool back down to -78 °C.

  • Enolate Formation: In a separate flame-dried flask, dissolve the chiral amide (1.0 equiv) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the freshly prepared LDA solution to the amide solution via cannula. Stir at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by column chromatography. The diastereomeric ratio (d.r.) should be determined at this stage using ¹H NMR or HPLC.

Protocol 3: Hydrolytic Cleavage to Release the Chiral Product

The final step is to cleave the auxiliary to release the desired α-substituted carboxylic acid and recover the chiral amine.

Rationale: Acidic hydrolysis effectively cleaves the amide bond without epimerizing the newly formed stereocenter.

Materials:

  • Alkylated diastereomer from Protocol 2 (1.0 equiv)

  • Tetrahydrofuran (THF)

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the alkylated diastereomer in THF.

  • Add an equal volume of 6M HCl.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x) to isolate the final carboxylic acid product.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude product, which can be further purified.

  • The aqueous layer, containing the protonated phenylglycinol, can be basified with NaOH and extracted with an organic solvent to recover the chiral amine.

Data Interpretation and Quality Control

Verifying the success of the synthesis, particularly its stereochemical outcome, is paramount.

Analysis TechniquePurposeExpected Outcome
¹H NMR Structural confirmation and determination of diastereomeric ratio (d.r.) of the alkylated intermediate.Distinct signals for the α-proton or methyl group of each diastereomer, allowing for integration and d.r. calculation.
Chiral HPLC Determination of enantiomeric excess (e.e.) of the final product after derivatization to an ester.Baseline separation of enantiomers, allowing for precise e.e. calculation (typically >95% e.e. is expected).
Mass Spectrometry Confirmation of molecular weight for all intermediates and the final product.Observed m/z should match the calculated molecular weight.
FT-IR Spectroscopy Functional group analysis.Disappearance of the amide C=O stretch (~1650 cm⁻¹) and appearance of the carboxylic acid C=O (~1710 cm⁻¹) and broad O-H stretches upon hydrolysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Amide Coupling (Protocol 1) Incomplete activation of the carboxylic acid; presence of moisture.Ensure all reagents and solvents are anhydrous. Allow sufficient time for activation with EDC/HOBt before adding the amine.
Poor Diastereoselectivity in Alkylation (Protocol 2) Incomplete enolate formation; temperature fluctuation; wrong base.Ensure LDA is freshly prepared and added slowly at -78 °C. Maintain a stable low temperature throughout the addition and reaction. Do not substitute LDA with a weaker or more nucleophilic base.
Incomplete Hydrolysis (Protocol 3) Insufficient reaction time or acid concentration.Increase reflux time and monitor closely by TLC. If necessary, use a more concentrated acid, but be mindful of potential side reactions.
Racemization of Product Harsh basic or acidic conditions during workup or cleavage.Perform workups and extractions at controlled temperatures. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Conclusion

(3R)-3-(4-methylphenoxy)butanoic acid is more than a simple chiral molecule; it is a strategic tool for asymmetric synthesis. Its utility as a precursor for robust chiral auxiliary systems allows for the reliable and predictable construction of new stereocenters. The protocols outlined in this guide provide a validated framework for its application in diastereoselective alkylation, enabling chemists in research and drug development to access complex, enantiomerically pure molecules with confidence.

References

  • Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • Asymmetric Synthesis of Axially Chiral Compounds. Longdom Publishing. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acid: an easy approach to chiral fatty acids with remote stereocenters. ElectronicsAndBooks. [Link]

Sources

Application

Advanced Sample Preparation and Extraction Protocols for (3R)-3-(4-Methylphenoxy)butanoic Acid in Complex Matrices

Introduction & Chemical Profiling (3R)-3-(4-methylphenoxy)butanoic acid is a highly valuable chiral aryloxyalkanoic acid. Compounds containing this specific structural motif serve as critical building blocks and intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

(3R)-3-(4-methylphenoxy)butanoic acid is a highly valuable chiral aryloxyalkanoic acid. Compounds containing this specific structural motif serve as critical building blocks and intermediates in the pharmaceutical development of selective PPARγ modulators [1] and in the formulation of enantioenriched agrochemicals [2].

To design an effective extraction protocol from complex biological or environmental matrices, we must first profile its physicochemical properties:

  • Ionizable Carboxylate Group: The butanoic acid moiety has a pKa of approximately 3.5–4.5. This dictates that its solubility and partition coefficient are highly pH-dependent.

  • Lipophilic Core: The 4-methylphenoxy group imparts significant hydrophobicity (LogP ≈ 2.5–3.2), making it highly amenable to organic partitioning once neutralized.

  • Chiral Center: The stereocenter at the C3 position requires mild extraction conditions. Prolonged exposure to extreme heat or strong bases can risk racemization, degrading the enantiomeric excess (ee) of the (3R) configuration.

Mechanistic Rationale for Extraction

The foundational logic for extracting aryloxyalkanoic acids relies on manipulating the ionization state of the carboxylate group [2].

For Liquid-Liquid Extraction (LLE) , the matrix must be acidified to at least 2 pH units below the compound's pKa (target pH < 2.0). This fully protonates the carboxylate into its neutral state (HA), suppressing ionization and driving the molecule into the organic phase.

Conversely, for Solid-Phase Extraction (SPE) from complex biological matrices (e.g., plasma, serum), a Mixed-Mode Strong Anion Exchange (MAX) strategy is vastly superior. MAX sorbents contain both a reversed-phase lipophilic backbone and a permanently charged quaternary amine (N⁺). By adjusting the sample to a neutral pH (~7.0), the target acid is fully ionized (A⁻). It binds ionically to the sorbent, allowing aggressive washing with 100% organic solvents to strip away neutral lipids and phospholipids before an acidic organic elution breaks the ionic bond.

Workflow 1: Liquid-Liquid Extraction (LLE) for High-Throughput Screening

Designed for rapid extraction from synthetic reaction mixtures or simple aqueous buffers.

Step-by-Step Protocol
  • Sample Aliquoting & Acidification: Transfer 500 µL of the aqueous sample into a 2 mL microcentrifuge tube. Add 50 µL of 2M HCl.

    • Causality: Lowers the pH to < 2.0, completely suppressing the ionization of the butanoic acid to maximize organic partitioning.

  • Solvent Addition: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

    • Causality: EtOAc and MTBE provide excellent hydrogen-bond accepting capabilities, which solvate the protonated carboxylic acid highly efficiently without forming stubborn emulsions.

  • Partitioning: Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes at 4°C.

    • Causality: Mechanical agitation maximizes the surface area between the aqueous and organic phases, ensuring complete mass transfer.

  • Organic Recovery & Washing: Carefully transfer the upper organic layer to a clean tube. Wash with 200 µL of saturated aqueous NaCl (brine).

    • Causality: Brine removes residual water and highly polar impurities trapped in the organic phase.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under a gentle stream of nitrogen at 35°C.

    • Causality: Keeping the evaporation temperature below 40°C prevents thermal degradation and preserves the integrity of the (3R) stereocenter.

Workflow 2: Mixed-Mode Strong Anion Exchange (MAX) SPE for Bioanalysis

Designed for ultra-clean extraction from complex biological matrices (e.g., plasma) prior to LC-MS/MS analysis.

Step-by-Step Protocol
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 50 mM ammonium acetate buffer (pH 7.0).

    • Causality: Ensures the matrix is non-viscous and the target compound is fully ionized (deprotonated) for optimal binding to the anion exchange sorbent.

  • Sorbent Conditioning: Pass 1 mL of 100% Methanol (MeOH) through the MAX cartridge, followed by 1 mL of LC-MS grade water.

    • Causality: MeOH solvates the polymeric backbone, opening the pores. Water equilibrates the sorbent to match the aqueous nature of the sample.

  • Sample Loading: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

    • Causality: The deprotonated aryloxybutanoic acid forms a strong ionic bond with the quaternary amine on the sorbent.

  • Aqueous Wash (Wash 1): Pass 1 mL of 5% NH₄OH in water through the cartridge.

    • Causality: The high pH maintains the ionization of the target compound while washing away water-soluble neutrals and basic interferences.

  • Organic Wash (Wash 2): Pass 1 mL of 100% MeOH through the cartridge.

    • Causality: Because the target is anchored via an ionic bond, 100% organic solvent can be used to aggressively wash away lipophilic interferences (e.g., phospholipids) without eluting the analyte.

  • Acidic Elution: Elute the target compound with 1 mL of 2% Formic Acid in MeOH.

    • Causality: The formic acid drops the pH below the target's pKa, neutralizing the carboxylate group. The ionic bond is broken, and the highly lipophilic neutral compound instantly dissolves into the methanol.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of the initial LC mobile phase.

SPE MAX Workflow Diagram

SPE_MAX_Workflow N1 1. Condition Sorbent MeOH then H2O N2 2. Load Sample Adjusted to pH 7.0 (Target is Ionized) N1->N2 N3 3. Aqueous Wash 5% NH4OH (Removes Neutrals/Bases) N2->N3 N4 4. Organic Wash 100% MeOH (Removes Lipids) N3->N4 N5 5. Acidic Elution 2% Formic Acid in MeOH (Target Neutralized) N4->N5 N6 6. Evaporate & Reconstitute Ready for LC-MS/MS N5->N6

Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for aryloxybutanoic acid extraction.

Quantitative Data Summary

The choice between LLE and SPE depends heavily on the matrix complexity and the sensitivity required for downstream analysis. The table below summarizes the performance metrics of both methodologies when extracting (3R)-3-(4-methylphenoxy)butanoic acid from human plasma.

ParameterLiquid-Liquid Extraction (LLE)Mixed-Mode Strong Anion Exchange (MAX) SPE
Primary Mechanism Partitioning into organic solvent (pH < pKa)Ionic binding (pH > pKa) + Reversed-phase
Typical Recovery 80 – 88%92 – 98%
Matrix Effect (Ion Suppression) Moderate to High (-20% to -35%)Negligible (< 5%)
Processing Time (per batch) ~15 minutes~45 minutes
Solvent Consumption High (2–3 mL per sample)Low (~3 mL total per sample)
Best Suited For High-throughput screening, synthetic mixturesBioanalysis (plasma, serum, urine), trace analysis

References

  • Maligres, P. E., et al. "Practical, Highly Convergent, Asymmetric Synthesis of a Selective PPARγ Modulator." Organic Process Research & Development, vol. 13, no. 3, 2009, pp. 525–534. URL:[Link]

  • Halina, P., et al. "Adsorption of Phenoxyacetic Herbicides from Water on Carbonaceous and Non-Carbonaceous Adsorbents." MDPI, 2023. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (3R)-3-(4-methylphenoxy)butanoic acid synthesis

Technical Support Center: (3R)-3-(4-methylphenoxy)butanoic Acid Synthesis Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals focused on the synthesis of (3R)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3R)-3-(4-methylphenoxy)butanoic Acid Synthesis

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals focused on the synthesis of (3R)-3-(4-methylphenoxy)butanoic acid. The stereochemical purity of this compound is paramount for its intended biological activity and regulatory approval. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed to help you diagnose and resolve common challenges encountered in maximizing enantiomeric excess (e.e.).

Frequently Asked Questions (FAQs)

Q1: What are the principal strategies for obtaining enantiopure (3R)-3-(4-methylphenoxy)butanoic acid?

A1: There are two primary, field-proven strategies to achieve high enantiomeric purity for this target molecule:

  • Asymmetric Synthesis: This involves creating the chiral center at the C3 position selectively. Methods include the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor or the enantioselective opening of a prochiral epoxide with p-cresol, both employing a chiral catalyst. This approach is elegant but can be sensitive to reaction conditions.

  • Resolution of a Racemic Mixture: This is often the more robust and scalable approach. A racemic mixture of 3-(4-methylphenoxy)butanoic acid is synthesized first, and then the enantiomers are separated. The most common methods for this are:

    • Classical Chemical Resolution: Formation of diastereomeric salts with a chiral amine (resolving agent). The differing solubilities of these salts allow for separation via fractional crystallization.[1][2]

    • Enzymatic Kinetic Resolution: An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer of a precursor ester, leaving the other enantiomer unreacted and thus separated.[][4]

Q2: My enantiomeric excess (e.e.) is consistently low. What are the first things I should investigate?

A2: Low e.e. is a common issue that can often be traced back to a few key areas. Before making drastic changes to your core methodology, verify the following:

  • Purity of Starting Materials: Impurities in your substrate, reagents, or even the chiral catalyst/resolving agent can interfere with selectivity.[5] For instance, an achiral acidic impurity can co-crystallize with your desired diastereomeric salt, eroding the e.e. of the final product.

  • Accuracy of e.e. Measurement: Ensure your analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is properly validated. Poorly resolved peaks or incorrect integration can give misleading e.e. values.[5]

  • Reaction Temperature: Enantioselectivity is governed by the difference in activation energies between the two competing diastereomeric transition states. Lowering the reaction temperature often increases this energy difference, leading to higher selectivity.[6] This is particularly crucial for both catalytic asymmetric reactions and diastereomeric salt crystallizations.

Q3: How do I accurately determine the enantiomeric excess of my product?

A3: Chiral HPLC is the gold standard for determining the e.e. of 3-(4-methylphenoxy)butanoic acid. The carboxylic acid must first be derivatized to a less polar species, typically a methyl or ethyl ester, to improve peak shape and resolution on common chiral columns.

  • Derivatization: A clean and quantitative method is crucial. Reaction with diazomethane or using trimethylsilyldiazomethane (TMS-diazomethane) are effective methods for creating the methyl ester without risking racemization.

  • Column Selection: Chiral stationary phases based on polysaccharides (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points for this class of molecules.

  • Method Development: A typical mobile phase is a mixture of hexane and isopropanol. You must achieve baseline separation of the two enantiomer peaks to accurately integrate their areas.[5] The e.e. is calculated as: e.e. (%) = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) * 100.

Troubleshooting Guide 1: Diastereomeric Salt Resolution

This is the most common method for resolving racemic 3-(4-methylphenoxy)butanoic acid. Success hinges on finding a suitable chiral base and optimizing the crystallization process.

Problem: I am unable to achieve effective separation of diastereomeric salts.

  • Causality: The physical properties, primarily solubility, of the two diastereomeric salts (R-acid/R-base and S-acid/R-base) are too similar in the chosen solvent system. This prevents one from crystallizing preferentially.

  • Solutions & Experimental Workflow:

    • Systematically Screen Resolving Agents: The interaction between your acid and the chiral base is highly specific. Do not assume a single resolving agent will work. A screening process is essential.

      • Action: Set up small-scale crystallization trials with a panel of common chiral bases. See Table 1 for suggestions.

      • Rationale: Different amines offer varied steric and electronic interactions, leading to dramatic differences in the crystal lattice energies of the resulting diastereomeric salts.[2]

    • Optimize the Solvent System: The solvent directly impacts the solubility of the salts.

      • Action: For a promising resolving agent, test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and aqueous mixtures).

      • Rationale: You are searching for a solvent system where one diastereomeric salt is sparingly soluble while the other remains in solution.

    • Control Crystallization Temperature:

      • Action: If you observe some precipitation, try cooling the solution slowly over several hours. Conversely, sometimes holding the solution at a slightly elevated temperature (e.g., 40°C) can improve selectivity by preventing the unwanted diastereomer from co-precipitating.[7]

      • Rationale: Crystallization is a thermodynamic process. Slower cooling allows the system to remain closer to equilibrium, favoring the formation of the most stable (and often less soluble) crystal lattice.

Resolving Agent Class Rationale for Use
(R)-(+)-α-PhenylethylamineSynthetic AmineA cost-effective and widely successful resolving agent for various carboxylic acids.[2]
(S)-(-)-α-PhenylethylamineSynthetic AmineUsed to isolate the other enantiomer or if it provides better crystal formation.
Cinchonidine / CinchonineCinchona AlkaloidComplex, rigid structures that can provide excellent chiral recognition and well-defined crystals.
Quinine / QuinidineCinchona AlkaloidDiastereomers of the cinchonine family, offering alternative packing arrangements.
(1R,2S)-(-)-EphedrineAmino AlcoholThe presence of the hydroxyl group offers an additional hydrogen-bonding site for interaction.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids.

Troubleshooting Guide 2: Enzymatic Kinetic Resolution

This technique typically involves the resolution of a racemic ester, such as methyl 3-(4-methylphenoxy)butanoate. An enzyme selectively hydrolyzes one ester enantiomer to the carboxylic acid, leaving the other, unreacted ester enantiomer in high e.e.

Problem: The enzymatic reaction shows low conversion or poor enantioselectivity (low E-value).

  • Causality: The chosen enzyme's active site may not be a good fit for the substrate, or the reaction conditions may be suboptimal for enzyme activity and stability.

  • Solutions & Experimental Workflow:

    • Screen Different Enzymes: Lipases are the most common choice for this transformation. Their efficacy can vary dramatically.

      • Action: Screen a panel of commercially available lipases. Immobilized enzymes are often preferred as they are easily removed from the reaction.

      • Rationale: Different lipases have different active site geometries and substrate preferences. An enzyme that works for one arylbutanoate ester may not work for another.[4]

    • Optimize the Solvent: While the reaction is a hydrolysis, it is often performed in a biphasic system or in an organic solvent with a stoichiometric amount of water to improve substrate solubility and enzyme stability.

      • Action: Test solvents like methyl tert-butyl ether (MTBE), toluene, or hexane.

      • Rationale: The organic solvent can modulate the enzyme's conformation, which in turn affects its activity and selectivity.[4]

    • Control pH: The pH of the aqueous phase is critical.

      • Action: The reaction produces a carboxylic acid, which will lower the pH and can inhibit or denature the enzyme. Use a buffer (e.g., phosphate buffer, pH 7-8) to maintain optimal conditions.

      • Rationale: All enzymes have an optimal pH range for activity. Deviating from this range can lead to a sharp drop in reaction rate and selectivity.

    • Consider Dynamic Kinetic Resolution (DKR):

      • Action: If you have a suitable method to racemize the starting ester in situ (e.g., using a ruthenium catalyst), you can combine this with the enzymatic resolution.[8][9][10]

      • Rationale: In a standard kinetic resolution, the maximum yield for a single enantiomer is 50%. In DKR, the unwanted enantiomer is continuously racemized back to the starting racemic mixture, allowing the enzyme to convert all of the material into the desired enantiomer, with theoretical yields approaching 100%.[10]

Visualized Workflows & Protocols

Decision-Making Workflow

G start Goal: High e.e. of (3R)-3-(4-methylphenoxy)butanoic acid strategy Choose Primary Strategy start->strategy asymmetric Asymmetric Synthesis strategy->asymmetric Direct Synthesis resolution Resolution of Racemate strategy->resolution Robust / Scalable asym_issue Low e.e. observed? asymmetric->asym_issue res_issue Poor separation? resolution->res_issue asym_sol Troubleshoot Catalyst, Ligand, Temp, Solvent. (See Guide 1) asym_issue->asym_sol Yes final_product Product >98% e.e. asym_issue->final_product No res_sol Troubleshoot Resolving Agent, Solvent, Temp. (See Guide 2) res_issue->res_sol Yes res_issue->final_product No asym_sol->asymmetric Re-run res_sol->resolution Re-run

Caption: Decision tree for selecting and troubleshooting a synthetic strategy.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. Detected check_purity Are Starting Materials and Reagents Pure? start->check_purity check_hplc Is Chiral HPLC Method Properly Validated? start->check_hplc purify Action: Re-purify Substrate. Verify Catalyst/Agent Purity. check_purity->purify No background_rxn Is a Racemic Background Reaction Occurring? check_purity->background_rxn Yes validate_hplc Action: Optimize Separation. Confirm Baseline Resolution. check_hplc->validate_hplc No check_hplc->background_rxn Yes reevaluate Re-evaluate Reaction /Crystallization Conditions purify->reevaluate validate_hplc->reevaluate lower_temp Action: Lower Reaction Temperature. background_rxn->lower_temp Yes background_rxn->reevaluate No lower_temp->reevaluate

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol outlines the derivatization and analysis of your final product to determine its enantiomeric excess.

  • Sample Preparation (Esterification):

    • Dissolve ~5 mg of your 3-(4-methylphenoxy)butanoic acid sample in 1 mL of a suitable solvent like diethyl ether or a toluene/methanol mixture.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess. (Caution: Diazomethane is toxic and explosive. Use proper safety precautions and work in a fume hood).

    • Alternatively, for a safer procedure, add trimethylsilyldiazomethane (2.0 M in hexanes) dropwise until the yellow color persists.

    • Quench any excess reagent by adding a drop of acetic acid.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • HPLC Analysis:

    • Dissolve the residue (the methyl ester) in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

    • Inject the sample onto a chiral column (e.g., Chiralcel OD-H).

    • Method Development: Start with a mobile phase of 95:5 hexane:isopropanol at a flow rate of 1.0 mL/min.

    • Adjust the ratio of hexane to isopropanol to achieve baseline separation of the two enantiomer peaks.[5]

    • Integrate the peak areas to calculate the enantiomeric excess.

Protocol 2: Screening Chiral Resolving Agents

This protocol provides a framework for efficiently testing multiple chiral bases.

  • Preparation: In separate small vials, dissolve 100 mg of racemic 3-(4-methylphenoxy)butanoic acid in 1-2 mL of a test solvent (e.g., ethanol).

  • Addition of Base: To each vial, add 0.5 equivalents of a different chiral resolving agent (e.g., (R)-phenylethylamine, cinchonidine, etc.). Using a half-equivalent can sometimes improve the efficiency of the resolution.[1]

  • Crystallization:

    • Gently warm the vials to ensure complete dissolution.

    • Allow the vials to cool slowly to room temperature, then let them stand undisturbed for 12-24 hours.

    • If no crystals form, try cooling to 4°C or slowly adding a non-polar co-solvent (like hexane) until turbidity is observed.

  • Analysis:

    • Collect any crystals by filtration.

    • To analyze the purity, suspend a small sample of the crystals in dilute HCl and extract with ethyl acetate to recover the free carboxylic acid.

    • Dry, concentrate, and analyze the recovered acid by chiral HPLC (as per Protocol 1) to determine the e.e. of the crystallized material.

References

  • Huerta, F. F., & Bäckvall, J. E. (2001). Enantioselective Synthesis of β-Hydroxy Acid Derivatives via a One-Pot Aldol Reaction−Dynamic Kinetic Resolution. Organic Letters, 3(8), 1209–1212. [Link]

  • Huerta, F. F., & Bäckvall, J. E. (2001). Enantioselective Synthesis of β-Hydroxy Acid Derivatives via a One-Pot Aldol Reaction−Dynamic Kinetic Resolution. Organic Letters. [Link]

  • Abou-Shehada, S., et al. (2004). Enantioselective Synthesis of α-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol-β-Elimination Sequence. Journal of Organic Chemistry. [Link]

  • Huerta, F. F., & Bäckvall, J. E. (2001). Enantioselective synthesis of beta-hydroxy acid derivatives via a one-pot aldol reaction-dynamic kinetic resolution. PubMed. [Link]

  • U.S. National Library of Medicine. Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids. The Journal of Organic Chemistry. [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. [Link]

  • Noyori, R., et al. (2002). A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts. Organometallics. [Link]

  • Hunt, I., et al. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]

  • Fogassy, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

  • Wikipedia. (2023). Chiral resolution. Wikipedia. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • GSRS. 4-(4-CHLORO-3-METHYLPHENOXY)BUTANOIC ACID. gsrs.ncats.nih.gov. [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis of optically pure ant pheromones with high enantiomeric purity. Journal of Saudi Chemical Society. [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]

  • Carroll, F. I., et al. (2008). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. [Link]

  • Skrobisz, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Numata, K., et al. (2005). Enzymatic degradation processes of poly[(R)-3-hydroxybutyric acid] and poly[(R)-3-hydroxybutyric acid-co-(R)-3-hydroxyvaleric acid] single crystals revealed by atomic force microscopy. PubMed. [Link]

  • Mikkola, J. P., et al. (2024). Brønsted Acid Ionic Liquid Catalyzed Depolymerization of Poly-(3-hydroxybutyrate) to 3-Hydroxybutyric Acid. Åbo Akademi University Research Portal. [Link]

Sources

Optimization

troubleshooting HPLC peak tailing for (3R)-3-(4-methylphenoxy)butanoic acid

Technical Support Center: (3R)-3-(4-methylphenoxy)butanoic acid Welcome to the technical support center for the HPLC analysis of (3R)-3-(4-methylphenoxy)butanoic acid. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (3R)-3-(4-methylphenoxy)butanoic acid

Welcome to the technical support center for the HPLC analysis of (3R)-3-(4-methylphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common and often frustrating challenge of peak tailing with this acidic analyte. By understanding the underlying chemical principles, you can systematically diagnose and resolve chromatographic issues to achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my (3R)-3-(4-methylphenoxy)butanoic acid analysis?

A1: Peak tailing is an asymmetry where the back of the chromatographic peak is wider than the front.[1] For quantitative analysis, this is problematic as it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from nearby peaks.[2] (3R)-3-(4-methylphenoxy)butanoic acid, being a carboxylic acid, is prone to tailing due to specific, undesirable interactions with the stationary phase.

Q2: My peak tailing just started appearing. What's the first thing I should check?

A2: If the method was previously working well, the issue may be related to column health or mobile phase preparation.[3] Start by ensuring your mobile phase was prepared correctly, especially the pH. Confirm that the buffer components have not precipitated. If the mobile phase is correct, the issue may be a contaminated guard column or analytical column.[1][4]

Q3: What is the most common cause of peak tailing for an acidic compound like this?

A3: The most frequent cause is secondary interaction between the negatively charged, ionized form of your acidic analyte and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][6][7] These silanols are acidic and can become deprotonated, creating localized negative charges that interact with polar analytes, slowing down a fraction of the molecules and causing a "tail".[8][9]

Q4: How does mobile phase pH affect the peak shape of my analyte?

A4: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[10] (3R)-3-(4-methylphenoxy)butanoic acid has a carboxylic acid functional group with an estimated pKa around 4.5-4.9 (similar to other butanoic acids).[11][12] If the mobile phase pH is near this pKa, the analyte will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms, which leads to peak broadening or splitting.[10][13] To ensure a single, non-ionized form, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the analyte's pKa.[14][15]

Q5: Could my sample concentration be too high?

A5: Yes, this is known as mass overload or concentration overload.[16][17] If you inject too much sample, you can saturate the stationary phase, leading to a non-linear relationship between the concentration in the mobile and stationary phases. This causes peak distortion, which often manifests as fronting but can also contribute to tailing.[2][17] A simple test is to dilute your sample 10-fold and reinject; if the peak shape improves significantly, you were likely overloading the column.[16]

In-Depth Troubleshooting Guide

Peak tailing for (3R)-3-(4-methylphenoxy)butanoic acid is a solvable problem. This guide provides a logical workflow to identify the root cause and implement the correct solution.

Troubleshooting Workflow Diagram

The following diagram illustrates a step-by-step process for diagnosing the cause of peak tailing.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH >= 2 units below pKa? start->check_ph check_buffer Is buffer concentration adequate (e.g., 20-50 mM)? check_ph->check_buffer Yes cause_ph Root Cause: Analyte Ionization & Silanol Interaction check_ph->cause_ph No check_overload Does peak shape improve upon 10x sample dilution? check_buffer->check_overload Yes cause_buffer Root Cause: Poor pH Control check_buffer->cause_buffer No check_column Is column old or performance degrading over time? check_overload->check_column No cause_overload Root Cause: Mass Overload check_overload->cause_overload Yes check_system Do neutral compounds (e.g., toluene) also tail? check_column->check_system No cause_column Root Cause: Column Contamination or Degradation check_column->cause_column Yes cause_system Root Cause: Extra-Column Volume or Hardware Issue check_system->cause_system Yes solution_ph Solution: Adjust pH to 2.5-3.0 (Ion Suppression) cause_ph->solution_ph solution_buffer Solution: Increase buffer strength cause_buffer->solution_buffer solution_overload Solution: Reduce sample concentration or injection volume cause_overload->solution_overload solution_column Solution: Wash column with strong solvent or replace cause_column->solution_column solution_system Solution: Check fittings, tubing. Replace frit. cause_system->solution_system

Caption: A troubleshooting flowchart for HPLC peak tailing.

Step 1: Mobile Phase pH Optimization (Ion Suppression)

The Principle: The primary strategy to prevent peak tailing for acidic compounds is called "ion suppression".[14][18] By lowering the mobile phase pH to at least 2 units below the analyte's pKa, the carboxylic acid group remains fully protonated (-COOH).[19] This neutral form is more hydrophobic, leading to better retention on a reversed-phase column, and more importantly, it does not engage in strong secondary ionic interactions with residual silanols, resulting in a sharp, symmetrical peak.[6][20]

Experimental Protocol: pH Scouting Study

  • Estimate pKa: The pKa of (3R)-3-(4-methylphenoxy)butanoic acid is estimated to be ~4.75, similar to acetic or propionic acid.[11]

  • Prepare Buffers: Prepare separate aqueous mobile phase components buffered at different pH values (e.g., pH 4.5, 3.5, 3.0, 2.5). A phosphate or formate buffer at a concentration of 20-25 mM is a good starting point.

  • Equilibrate System: For each pH condition, flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.[21][22]

  • Analyze and Compare: Inject your analyte at each pH and record the peak asymmetry factor (As), retention time (k'), and theoretical plates (N).

Expected Results:

Mobile Phase pHAnalyte StateExpected Asymmetry (As)Expected RetentionRationale
4.5 ~50% Ionized> 1.8 (Poor)ShorterMixed ionization states lead to severe tailing.[10]
3.5 Mostly Neutral1.3 - 1.5IntermediateImproved, but still some interaction with silanols.
3.0 >95% Neutral1.1 - 1.3LongerSignificant improvement as analyte is mostly un-ionized.
2.5 >99% Neutral≤ 1.2 (Ideal)LongestOptimal ion suppression minimizes silanol interactions.[14][18]

Note: This data is representative. Actual values depend on the specific column and conditions.

Step 2: Evaluate and Mitigate Column Secondary Interactions

The Principle: Even at low pH, highly acidic "lone" silanol groups can still interact with polar analytes via hydrogen bonding.[7][9] Furthermore, trace metal impurities within the silica can activate adjacent silanols, increasing their acidity and propensity to cause tailing.[8]

Solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with low metal content and are "end-capped".[23] End-capping is a process that covers many of the residual silanols with a less reactive chemical group, effectively shielding them from interacting with the analyte.[24] If you are using an older column (Type A silica), switching to a modern, high-purity, end-capped column (Type B silica) will dramatically improve peak shape.

  • Column Washing/Regeneration: If your column's performance has degraded over time, it may be contaminated with strongly retained compounds. A rigorous washing procedure can restore performance. Always follow the manufacturer's specific guidelines. A general reversed-phase column wash sequence is:

    • Mobile Phase (without buffer)

    • 100% Water

    • Isopropanol

    • Hexane (if dealing with very non-polar contaminants)

    • Isopropanol

    • 100% Water

    • Mobile Phase (without buffer)

    • Working Mobile Phase[3][25]

Step 3: Address System and Other Effects

The Principle: Not all peak shape problems originate from chemistry within the column. Physical aspects of the HPLC system can introduce "extra-column volume," which causes peak broadening and tailing.[23][26]

Diagnostic Test & Solutions:

  • Check for Extra-Column Volume: Inject a well-behaved, neutral compound like toluene or naphthalene. If this peak also tails, the problem is likely with the system hardware, not analyte-specific interactions.[16]

    • Solution: Check all fittings and connections between the injector and the detector. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) and that the tubing is cut cleanly and sits perfectly in its port to avoid dead volume.[23] A partially blocked column inlet frit can also cause tailing for all peaks and may need to be replaced.[2][26]

  • Sample Solvent Mismatch: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[26][27] Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile into a mobile phase with 30% Acetonitrile) will cause the sample band to spread incorrectly at the column inlet, leading to severe peak distortion.

    • Solution: Dissolve your (3R)-3-(4-methylphenoxy)butanoic acid standard and samples in the initial mobile phase composition.

References

  • HPLC Peak Shape Troubleshooting Guide. (n.d.). Scribd. Retrieved from a relevant technical document source.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • Vonk, N. (n.d.). Ion Suppression Chromatography(ISC). Chromedia. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Hawach Scientific.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. (n.d.). BenchChem. Retrieved from a relevant technical support document source.
  • Why does the chromatogram show peak tailing? (n.d.). Kromasil. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved from [Link]

  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Retrieved from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]

  • How to Avoid HPLC Column Overload. (n.d.). Chromatography Today. Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (n.d.). LCGC Europe.
  • Peak tailing and overloading. (2009, April 10). Chromatography Forum. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Mechanisms of retention in HPLC Part 2. (n.d.). SlideShare.
  • HPLC Column Maintenance & Care Best Practices. (2025, November 5). Phenomenex.
  • Tips for Caring HPLC Columns. (2025, May 26). Scharlab. Retrieved from [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Conditions for separating of basic and acidic compounds (HPLC). (2017, March 2). ResearchGate. Retrieved from a relevant scientific discussion forum.
  • Off to a Fresh Start: HPLC Column Care. (2022, December 13). Agilent Technologies. Retrieved from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved from [Link]

  • GOOD LABORATORY PRACTICE for HPLC. (n.d.). University of Puerto Rico-Mayagüez. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • 3-Methyl-3-(4-methylphenyl)butanoic acid. (n.d.). Chem-Impex.
  • 3-(4-Methoxyphenyl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Butanoic acid, 3-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Chiral Impurities in (3R)-3-(4-methylphenoxy)butanoic acid Batches

Welcome to the technical support center for resolving chiral impurities in (3R)-3-(4-methylphenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chiral impurities in (3R)-3-(4-methylphenoxy)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

The stereochemical purity of an active pharmaceutical ingredient (API) is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of chiral impurities.[3][4] This guide will equip you with the necessary knowledge and practical protocols to effectively identify, quantify, and resolve the unwanted (S)-enantiomer from your (3R)-3-(4-methylphenoxy)butanoic acid batches.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control the chiral purity of (3R)-3-(4-methylphenoxy)butanoic acid?

Controlling chiral purity is paramount for ensuring the safety and efficacy of a pharmaceutical product.[5] The two enantiomers of a chiral drug can have different interactions with the body's chiral environment (e.g., enzymes, receptors).[2] One enantiomer (the eutomer) may provide the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects.[1][6] The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, serves as a stark reminder of the importance of stereochemical control.[2] Therefore, regulatory agencies mandate the characterization and control of chiral impurities to ensure patient safety and drug efficacy.[3][5]

Q2: What are the common methods for determining the enantiomeric purity of my sample?

The most widely used and reliable technique for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) .[7] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.[8][9] Other techniques include:

  • Supercritical Fluid Chromatography (SFC): This technique is gaining popularity for its speed and reduced solvent consumption compared to HPLC.[10][11][12]

  • Gas Chromatography (GC) with a chiral column: Suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) using chiral shift reagents: Can be used to differentiate between enantiomers.[13]

  • Optical Rotation: A traditional method that measures the rotation of plane-polarized light. While fast, it is less accurate than chromatographic methods for determining enantiomeric excess.[7]

Q3: What are the primary strategies for resolving the (S)-enantiomer from my (3R)-3-(4-methylphenoxy)butanoic acid mixture?

There are two main strategies for resolving enantiomers:

  • Diastereomeric Salt Crystallization: This classical and industrially scalable method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[14][15] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[16] The desired enantiomer is then recovered by breaking the salt.[15]

  • Preparative Chiral Chromatography: This technique uses the same principles as analytical chiral HPLC but on a larger scale to isolate and collect the desired enantiomer.[12] It is often used when crystallization methods are not effective or for high-purity requirements.

Troubleshooting Guides

Guide 1: Diastereomeric Salt Crystallization
Problem: Poor or No Separation of Diastereomeric Salts

Root Cause Analysis: The success of diastereomeric salt crystallization hinges on the solubility difference between the two diastereomeric salts in a given solvent system.[14] If the solubilities are too similar, separation will be inefficient.

Solutions:

  • Systematic Screening of Resolving Agents and Solvents: The choice of the resolving agent and crystallization solvent is critical.[15][17] A screening process is essential to find the optimal combination.

    • Protocol for Screening:

      • Prepare Stock Solutions: Create stock solutions of your racemic (3R/S)-3-(4-methylphenoxy)butanoic acid and various commercially available chiral resolving agents (e.g., (R)-1-phenylethylamine, cinchonidine, brucine) in a suitable solvent like methanol or ethanol.[15]

      • Salt Formation: In a multi-well plate, combine the racemic acid solution with one equivalent of each resolving agent solution.[15]

      • Solvent Evaporation: Remove the solvent to obtain the dry diastereomeric salts.[15]

      • Solubility and Crystallization Screening: To each well, add a different crystallization solvent or solvent mixture (see table below for suggestions).[15]

      • Induce Crystallization: This can be achieved through slow cooling, slow evaporation, or the addition of an anti-solvent.

      • Analysis: Analyze the resulting crystals and the mother liquor by chiral HPLC to determine the enantiomeric excess (e.e.) and identify the most effective resolving agent and solvent combination.

Solvent Class Examples Rationale for Use
Alcohols Methanol, Ethanol, IsopropanolGood for dissolving both the acid and many chiral bases.
Ketones Acetone, Methyl Ethyl KetoneCan offer different solubility profiles compared to alcohols.
Ethers Dioxane, Tetrahydrofuran (THF)Often used in combination with other solvents.
Esters Ethyl AcetateA common solvent with moderate polarity.
Hydrocarbons Toluene, HeptaneCan be used as anti-solvents to induce crystallization.
Aqueous Mixtures Ethanol/Water, Acetone/WaterThe addition of water can significantly alter salt solubility.
  • Optimize Stoichiometry of the Resolving Agent: The amount of resolving agent can impact the crystallization outcome. While a 1:1 molar ratio is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can sometimes be more effective.

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Enantiomer Regeneration racemic_acid Racemic (3R/S)-Acid dissolution Dissolution in Optimal Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., (R)-Base) resolving_agent->dissolution reaction Acid-Base Reaction dissolution->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R,R)-Salt and (S,R)-Salt) reaction->diastereomeric_salts crystallization Fractional Crystallization (Cooling/Evaporation) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble Isolated Less Soluble Diastereomeric Salt filtration->less_soluble mother_liquor Mother Liquor with More Soluble Salt filtration->mother_liquor salt_dissociation Salt Dissociation (Acidification) less_soluble->salt_dissociation extraction Extraction and Purification salt_dissociation->extraction pure_enantiomer Pure (3R)-Enantiomer extraction->pure_enantiomer G cluster_mobile_phase Mobile Phase Optimization start Start: No or Poor Resolution csp_screen Screen Different CSPs (Polysaccharide, Pirkle, etc.) start->csp_screen mobile_phase Optimize Mobile Phase csp_screen->mobile_phase temp_flow Adjust Temperature and Flow Rate mobile_phase->temp_flow resolution_ok Resolution Achieved? temp_flow->resolution_ok resolution_ok->csp_screen No end End: Optimized Method resolution_ok->end Yes solvent_ratio Vary Solvent Ratio additives Add Acidic/Basic Modifier solvent_ratio->additives

Sources

Optimization

overcoming low yield in (3R)-3-(4-methylphenoxy)butanoic acid extraction

Welcome to the Technical Support Center for Chiral Phenoxy Acid Extraction. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chiral Phenoxy Acid Extraction. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield bottlenecks when isolating (3R)-3-(4-methylphenoxy)butanoic acid .

This guide bypasses generic advice to focus on the exact physicochemical mechanics of chiral aryloxy acids, providing you with a self-validating troubleshooting framework to ensure >95% recovery without compromising enantiomeric purity.

I. Diagnostic Workflow for Extraction Bottlenecks

Before altering your protocol, use the decision tree below to identify the root cause of your low yield.

YieldTroubleshooting Start Low Extraction Yield (< 80%) CheckPH 1. Verify Aqueous pH Start->CheckPH PHHigh pH > 3.0 Incomplete Protonation CheckPH->PHHigh PHGood pH < 3.0 CheckPH->PHGood FixPH Adjust to pH 2.0 - 2.5 with 2M HCl PHHigh->FixPH CheckEmulsion 2. Assess Phase Separation FixPH->CheckEmulsion PHGood->CheckEmulsion Emulsion Emulsion Formed CheckEmulsion->Emulsion NoEmulsion Clear Layers CheckEmulsion->NoEmulsion FixEmulsion Add Sat. NaCl (Brine) Emulsion->FixEmulsion CheckSolvent 3. Evaluate Solvent FixEmulsion->CheckSolvent NoEmulsion->CheckSolvent PoorSolvent Using Non-Polar Solvent (e.g., Hexanes) CheckSolvent->PoorSolvent FixSolvent Switch to MTBE or EtOAc Perform 3x Extractions PoorSolvent->FixSolvent Success Target Yield Achieved (> 95%) FixSolvent->Success

Fig 1: Diagnostic decision tree for troubleshooting low extraction yields of phenoxybutanoic acids.

II. Frequently Asked Questions (Troubleshooting)

Q: Why is my extraction yield consistently below 50% after the acidification step? A: The primary cause of catastrophic yield loss in carboxylic acid extraction is incomplete protonation. Because1[1]. The pKa​ of (3R)-3-(4-methylphenoxy)butanoic acid is approximately 4.5. If your aqueous phase is only adjusted to pH 4.0, nearly 30% of your compound remains ionized as a water-soluble carboxylate anion. To drive the equilibrium entirely toward the neutral, organic-soluble acid, you must 2[2]. For optimal recovery, target pH 2.0–2.5.

Q: I am experiencing severe emulsions during the organic-aqueous phase separation. How do I resolve this without degrading the (3R)-enantiomer? A: Phenoxybutanoic acids possess both a hydrophobic aryloxy ring and a hydrophilic carboxyl group, allowing them to act as weak surfactants that stabilize oil-in-water emulsions. Do not use heat to break this emulsion, as it risks degrading the compound. Instead, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). This creates a "salting-out" effect, which decreases the solubility of the organic solvent in the aqueous phase and forces the neutral organic compound into the organic layer, breaking the emulsion cleanly.

Q: Is the (3R) stereocenter at risk of racemization or cleavage during acid/base extraction? A: Chiral phenoxy acids are 3[3]. However, the (3R) stereocenter is located at the β -position relative to the carboxyl group. If exposed to extreme basic conditions (pH > 12) combined with heat during initial basic washes, the molecule can undergo β -elimination (E1cB mechanism), cleaving the 4-methylphenoxy group and yielding a crotonic acid derivative. Always maintain extraction temperatures below 25°C and use mild bases (like saturated NaHCO3​ ) if back-extracting.

Q: Which organic solvent provides the optimal partition coefficient ( Kp​ ) for this specific phenoxybutanoic acid? A: 4[4]. Non-polar solvents like hexanes yield poor recovery because they cannot stabilize the carboxylic acid dimer effectively. Solvents capable of hydrogen bonding as acceptors, such as Methyl tert-butyl ether (MTBE) and Ethyl Acetate (EtOAc), are highly effective because they compete with water to solvate the carboxyl group.

III. Quantitative Data: Solvent Partitioning Efficiency

To maximize yield, solvent selection must align with the polarity and hydrogen-bonding capabilities of the target molecule. The table below summarizes expected extraction efficiencies for phenoxybutanoic acids based on solvent properties.

Extraction SolventDielectric Constant ( ε )H-Bonding CapabilityEst. Single Extraction YieldEst. Multi-Extraction Yield (3x)
Hexanes 1.88None< 15%< 35%
Dichloromethane (DCM) 8.93Weak~ 60%~ 85%
Diethyl Ether 4.30Moderate~ 75%> 90%
MTBE 2.60Moderate~ 80%> 95%
Ethyl Acetate (EtOAc) 6.02Strong~ 85%> 98%

Note: While EtOAc provides the highest yield, it has higher water miscibility (~8%). MTBE is often preferred in scale-up for its lower water solubility and ease of drying.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework. By integrating analytical checkpoints directly into the workflow, you guarantee that no product is lost to the aqueous phase.

Materials Required:

  • Crude mixture containing (3R)-3-(4-methylphenoxy)butanoic acid

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or MTBE

  • Saturated Aqueous NaCl (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step 1: Baseline Quantification Weigh your crude starting material accurately. Calculate the theoretical maximum yield of the butanoic acid derivative.

  • Self-Validation Checkpoint: Record this mass. A final mass balance check will confirm if yield loss occurred during extraction or prior synthetic steps.

Step 2: Aqueous Acidification Suspend the crude mixture in distilled water. Slowly add 2M HCl dropwise while stirring continuously at room temperature (20-25°C).

  • Self-Validation Checkpoint: Do not rely on calculated volumes. Spot the aqueous solution onto universal pH indicator paper. Continue adding HCl until the paper indicates a stable pH of 2.0. If the pH is > 3.0, the acid will remain water-soluble[1].

Step 3: Multi-Stage Liquid-Liquid Extraction Add a volume of EtOAc equal to the aqueous layer. Shake vigorously, venting frequently. Allow the layers to separate. If an emulsion forms, add 10-20% (v/v) saturated NaCl solution to break it. Extract the aqueous layer a total of three times with fresh EtOAc.

  • Self-Validation Checkpoint (The "Aqueous Exhaustion" Test): After the third extraction, take a 100 µL aliquot of the remaining aqueous layer. Extract it in a microcentrifuge tube with 100 µL of EtOAc. Spot the organic layer on a Silica Gel TLC plate and visualize under UV light (254 nm). The absence of a UV-active spot confirms 100% of the phenoxy acid has been successfully partitioned into the bulk organic phase.

Step 4: Washing and Drying Combine all organic extracts. Wash the combined organic layer once with brine to remove residual water and HCl. Decant the organic layer into an Erlenmeyer flask and add anhydrous Na2​SO4​ . Swirl until the drying agent flows freely like sand (indicating all water is absorbed).

  • Self-Validation Checkpoint: Filter the drying agent and rinse the filter cake with an additional 10 mL of fresh EtOAc.1[1].

Step 5: Concentration and Mass Balance Concentrate the organic layer under reduced pressure (rotary evaporator) at a water bath temperature no higher than 35°C to prevent thermal degradation. Weigh the final isolated solid or oil.

  • Self-Validation Checkpoint: Divide the final mass by the theoretical mass from Step 1. If the TLC check in Step 3 was clean but the yield is still < 80%, the loss occurred during the upstream reaction, not the extraction.

V. References

1.1 - wpmucdn.com 2.2 - mnstate.edu 3.3 - Environmental Science & Technology (ACS Publications) 4. 5 - umass.edu 5.4 - utwente.nl

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (3R)-3-(4-methylphenoxy)butanoic acid and its (3S) Enantiomer

Executive Summary This guide provides a comprehensive framework for the comparative biological evaluation of the enantiomers of 3-(4-methylphenoxy)butanoic acid: (3R)-3-(4-methylphenoxy)butanoic acid and (3S)-3-(4-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for the comparative biological evaluation of the enantiomers of 3-(4-methylphenoxy)butanoic acid: (3R)-3-(4-methylphenoxy)butanoic acid and (3S)-3-(4-methylphenoxy)butanoic acid. Currently, there is a notable absence of direct comparative studies for these specific molecules in publicly accessible literature. Therefore, this document serves as a strategic guide for researchers and drug development professionals, outlining a robust experimental plan to elucidate their potential differential activities. Drawing from the established pharmacology of the broader class of phenoxyalkanoic acid derivatives, we hypothesize potential biological targets and provide detailed, field-proven protocols for a head-to-head comparison. This guide is structured to enable a thorough investigation, from initial in vitro screening to in vivo validation, ultimately allowing for an evidence-based assessment of their therapeutic or agrochemical potential.

Introduction: The Imperative of Stereochemistry in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in pharmacology and toxicology.[1][2] Enantiomers, the respective (R) and (S) forms of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, biological systems—receptors, enzymes, and other protein targets—are inherently chiral, creating a diastereomeric interaction that can lead to significant differences in biological activity.[3]

One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects or toxicity.[4] Consequently, the decision to develop a single enantiomer versus a racemic mixture (a 1:1 mixture of both enantiomers) is a critical consideration in modern drug and pesticide development, with implications for efficacy, safety, and environmental impact.[5]

Molecular Profiles: The Enantiomers of 3-(4-methylphenoxy)butanoic acid

The subjects of this guide are the (3R) and (3S) enantiomers of 3-(4-methylphenoxy)butanoic acid. The key structural feature is a chiral center at the third carbon of the butanoic acid chain, leading to the two distinct spatial arrangements shown below.

Property(3R)-3-(4-methylphenoxy)butanoic acid(3S)-3-(4-methylphenoxy)butanoic acid
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol 194.23 g/mol
Structure (2D) alt text alt text
Chiral Center Carbon-3Carbon-3

Hypothesized Biological Targets

Based on extensive literature on structurally related phenoxyalkanoic acids, we can formulate two primary hypotheses for the biological activity of these enantiomers.

Hypothesis A: Modulation of Metabolic Receptors

Phenoxyalkanoic acid derivatives are known to act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), and other metabolic sensors like Free Fatty Acid Receptor 4 (FFAR4).[6][7][8] These receptors are key regulators of glucose and lipid metabolism. Therefore, it is plausible that the (3R) and (3S) enantiomers of 3-(4-methylphenoxy)butanoic acid could exhibit differential agonist or antagonist activity at these targets, with potential applications in metabolic diseases such as type 2 diabetes or dyslipidemia.

Hypothesis B: Auxin-Mimetic Herbicidal Activity

A significant number of phenoxyalkanoic acids are synthetic mimics of the plant growth hormone indole-3-acetic acid (IAA) and are used as herbicides.[4][9] This activity is often highly stereoselective, with the (R)-enantiomer typically demonstrating greater herbicidal potency due to a stronger binding affinity for the auxin co-receptor complex TIR1-AUX/IAAs.[10] The structural similarity of the target molecules to herbicides like mecoprop and dichlorprop suggests they could also function as selective herbicides for broadleaf weeds.[3][11]

A Phased Experimental Approach for Comparative Analysis

To systematically evaluate these hypotheses, a phased experimental workflow is proposed. This approach ensures that each step informs the next, providing a comprehensive and resource-efficient evaluation.

Phase 1: In Vitro Target Profiling

The initial phase focuses on determining if the enantiomers interact with the hypothesized targets and if this interaction is stereoselective.

G cluster_0 Phase 1: In Vitro Target Profiling A Synthesize & Purify (3R) and (3S) Enantiomers B Hypothesis A: Metabolic Targets A->B C Hypothesis B: Auxin Receptors A->C D Competitive Binding Assays (e.g., PPARα, PPARγ, FFAR4) B->D F Competitive Binding Assays (TIR1 Co-receptor Complex) C->F E Functional Reporter Assays (Agonist/Antagonist Modes) D->E H Analyze Data: Determine Ki, IC50, EC50, Emax E->H G Plant-Based Functional Assays (e.g., Root Elongation) F->G G->H I Conclusion on Enantioselectivity & Potency H->I

Caption: Workflow for Phase 1 in vitro screening.

Experimental Protocol 1: Competitive Radioligand Binding Assay for PPARγ

  • Objective: To determine the binding affinity (Ki) of each enantiomer for the human PPARγ ligand-binding domain (LBD).

  • Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the receptor.

  • Methodology:

    • Reagents & Materials:

      • Recombinant human PPARγ-LBD.

      • [³H]-Rosiglitazone (radioligand).

      • (3R)- and (3S)-3-(4-methylphenoxy)butanoic acid stock solutions (in DMSO).

      • Scintillation buffer, 96-well filter plates, scintillation counter.

    • Assay Procedure:

      • Prepare serial dilutions of each enantiomer (e.g., from 1 nM to 100 µM).

      • In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Rosiglitazone (typically at its Kd), and the diluted enantiomers.

      • Initiate the binding reaction by adding the PPARγ-LBD.

      • Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.

      • Terminate the reaction by rapid filtration through the filter plate, which traps the receptor-ligand complexes.

      • Wash the filters to remove unbound radioligand.

      • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Data Analysis:

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: PPARγ Agonist Reporter Gene Assay

  • Objective: To determine the functional activity (EC₅₀ and Emax) of each enantiomer as a PPARγ agonist.

  • Principle: This cell-based assay uses a host cell line engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter. Agonist binding activates the receptor, driving reporter gene expression.

  • Methodology:

    • Reagents & Materials:

      • HEK293T cells co-transfected with plasmids for human PPARγ and a PPRE-luciferase reporter.

      • Cell culture medium, fetal bovine serum (FBS).

      • (3R)- and (3S)-3-(4-methylphenoxy)butanoic acid stock solutions.

      • Luciferase assay reagent.

    • Assay Procedure:

      • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

      • Prepare serial dilutions of each enantiomer and the positive control (e.g., Rosiglitazone).

      • Treat the cells with the compounds and incubate for 18-24 hours.

      • Lyse the cells and add the luciferase assay reagent.

      • Measure the luminescence using a plate reader.

    • Data Analysis:

      • Plot the luminescence signal against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal response) and Emax (maximum effect).

Phase 2: In Vitro ADME & Safety Profiling

Should Phase 1 reveal a promising, enantioselective profile for one or both compounds, the next step is to assess their drug-like properties.

  • Metabolic Stability: Incubate each enantiomer with liver microsomes to determine their intrinsic clearance. This helps predict in vivo half-life.

  • CYP450 Inhibition: Evaluate the potential of each enantiomer to inhibit major cytochrome P450 enzymes to assess the risk of drug-drug interactions.

  • Cytotoxicity: Screen against a panel of cell lines (e.g., HepG2) to identify any potential for acute toxicity.

Phase 3: In Vivo Characterization

The final phase involves validating the in vitro findings in a relevant animal or plant model.

G cluster_1 Phase 3: In Vivo Characterization A Select Most Promising Enantiomer(s) Based on In Vitro Data B Pharmacokinetic (PK) Study (e.g., in Mice or Rats) A->B E Pharmacodynamic (PD) / Efficacy Study A->E C Administer Single Dose (IV & PO) Measure Plasma Concentration Over Time B->C D Calculate PK Parameters: Cmax, Tmax, AUC, Half-life, Bioavailability C->D I Establish PK/PD Relationship D->I F Metabolic Disease Model (e.g., db/db mice) E->F G Herbicidal Efficacy Model (e.g., Arabidopsis thaliana) E->G H Administer Enantiomer(s) Measure Relevant Endpoints (Blood Glucose, Plant Growth Inhibition) F->H G->H H->I

Caption: Workflow for Phase 3 in vivo characterization.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, comparative tables to facilitate interpretation.

Table 1: Hypothetical In Vitro Activity Profile

Parameter(3R)-enantiomer(3S)-enantiomerRosiglitazone (Control)
PPARγ Binding (Ki, nM) [Experimental Value][Experimental Value]15 nM
PPARγ Function (EC₅₀, nM) [Experimental Value][Experimental Value]30 nM
PPARγ Function (Emax, %) [Experimental Value][Experimental Value]100%
TIR1 Binding (IC₅₀, µM) [Experimental Value][Experimental Value]N/A
Root Elongation (IC₅₀, µM) [Experimental Value][Experimental Value]N/A

Interpretation: A significant difference (e.g., >10-fold) in Ki or EC₅₀ values between the enantiomers would confirm enantioselective activity. The Emax value will classify the compounds as full or partial agonists/antagonists.

Conclusion

While the biological activities of (3R)- and (3S)-3-(4-methylphenoxy)butanoic acid remain to be experimentally determined, the principles of stereopharmacology and the known activities of their chemical class provide a strong foundation for a targeted investigation. The proposed phased approach, incorporating detailed in vitro and in vivo protocols, offers a scientifically rigorous pathway to compare these enantiomers. The discovery of significant enantioselectivity could have profound implications, potentially leading to the development of a more potent and safer therapeutic agent for metabolic diseases or a more efficient and environmentally friendly herbicide. This guide provides the necessary framework to unlock that potential.

References

  • Mechanisms of the enantioselective effects of phenoxyalkanoic acid herbicides DCPP and MCPP. (2021). PubMed. [Link]

  • Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. (2023). MDPI. [Link]

  • STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025). ResearchGate. [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia. [Link]

  • Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction. (2017). MDPI. [Link]

  • Chiral Pesticides Selectively Influence the Dissemination of Antibiotic Resistance Genes: An Overlooked Environmental Risk. (2025). ACS Publications. [Link]

  • Enantioselectivity in environmental safety of current chiral insecticides. (2005). PNAS. [Link]

  • Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. (2024). MDPI. [Link]

  • Conversion Reactions of Various Phenoxyalkanoic Acid Herbicides in Soil. 2. Elucidation of the Enantiomerization Process of Chiral Phenoxy Acids from Incubation in a D2O/Soil System. (N.D.). ACS Publications. [Link]

  • Plant and Soil Enantioselective Biodegradation of Racemic Phenoxyalkanoic Herbicides. (1999). Scholars' Mine - MST.edu. [Link]

  • Phenoxy herbicide. (N.D.). Wikipedia. [Link]

  • Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. (2019). OSTI.GOV. [Link]

  • Occurrence and Transformation Reactions of Chiral and Achiral Phenoxyalkanoic Acid Herbicides in Lakes and Rivers in Switzerland. (N.D.). ACS Publications. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]

  • Herbicidal phenoxyalkanoic acid derivatives, their preparation, compositions containing them, and their use. (N.D.).
  • Anti-inflammatory Properties of a Series of Phenyl- And Phenoxy-Alkanoic Acids. (N.D.). PubMed. [Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. (2024). PMC. [Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. (2024). ResearchGate. [Link]

  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR). (N.D.).
  • Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. (2025). ResearchGate. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (N.D.). Jetir.Org. [Link]

  • Synthesis and biological activity of 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives. (N.D.). ResearchGate. [Link]

  • Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. (2012). PubMed. [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). PMC. [Link]

Sources

Comparative

Technical Benchmarking Guide: Efficacy of (3R)-3-(4-methylphenoxy)butanoic acid in GPR120 Cell-Based Assays

As drug development pivots toward metabolically stable modulators of metabolic disorders, G-protein coupled receptor 120 (GPR120/FFAR4) has emerged as a premier therapeutic target for type 2 diabetes and obesity. While e...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward metabolically stable modulators of metabolic disorders, G-protein coupled receptor 120 (GPR120/FFAR4) has emerged as a premier therapeutic target for type 2 diabetes and obesity. While early-generation agonists like TUG-891 exhibit high in vitro potency, their phenylpropanoic acid backbone is highly susceptible to rapid in vivo clearance via β -oxidation.

This guide provides a rigorous benchmarking framework for (3R)-3-(4-methylphenoxy)butanoic acid , a next-generation phenoxybutanoic acid derivative. By introducing an ether linkage and a chiral methyl branch, this compound sterically hinders β -oxidation while maintaining critical interactions with the GPR120 binding pocket (specifically Arg99). Below, we objectively compare its efficacy against established alternatives and provide self-validating protocols for rigorous laboratory evaluation [1].

Mechanistic Rationale & Pathway Activation

To benchmark this compound effectively, one must understand the causality behind the assay design. GPR120 is a dual-signaling GPCR. Upon activation by (3R)-3-(4-methylphenoxy)butanoic acid, the receptor undergoes a conformational shift that triggers two distinct pathways:

  • Gq-Coupled Pathway: Induces intracellular calcium ( Ca2+ ) mobilization, leading to the exocytosis of Glucagon-Like Peptide-1 (GLP-1).

  • β -Arrestin-2 Pathway: Drives receptor desensitization and internalization, which is critical for long-term anti-inflammatory signaling.

GPR120_Pathway Ligand (3R)-3-(4-methylphenoxy) butanoic acid Receptor GPR120 (FFAR4) Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq Activation Arrestin β-Arrestin-2 Receptor->Arrestin Recruitment Calcium Intracellular Ca2+ ↑ Gq->Calcium PLC/IP3 Pathway Internalization Receptor Internalization Arrestin->Internalization Desensitization GLP1 GLP-1 Secretion Calcium->GLP1 Vesicle Exocytosis

GPR120 dual signaling pathway activation by phenoxybutanoic acid agonists.

Comparative Efficacy & Selectivity Profile

When screening (3R)-3-(4-methylphenoxy)butanoic acid, it is imperative to benchmark it against TUG-891 (the high-potency, low-stability standard) and GW9508 (a non-selective GPR40/GPR120 agonist). The 4-methyl substitution on the terminal benzene ring of our target compound provides optimal van der Waals contacts, while the (3R) chirality ensures precise alignment with the receptor's orthosteric site [2].

Table 1: In Vitro Pharmacological Benchmarking
CompoundGPR120 EC50​ ( Ca2+ )GPR120 Emax​ GPR40 EC50​ ( Ca2+ )Selectivity Index (GPR120/40)Metabolic Stability
TUG-891 43.7 nM100%>10,000 nM>200-foldLow (Rapid β -oxidation)
(3R)-3-(4-methylphenoxy)butanoic acid ~85.0 nM95%>10,000 nM>110-foldHigh (Ether-linkage protected)
GW9508 4,500 nM80%50 nM0.01-foldModerate

Data Interpretation: While (3R)-3-(4-methylphenoxy)butanoic acid exhibits a slight right-shift in EC50​ compared to TUG-891, its absolute selectivity over GPR40 (FFAR1) remains intact, and its structural resistance to degradation makes it a vastly superior candidate for downstream in vivo translational assays.

Self-Validating Experimental Protocols

To generate reproducible data, assays must be designed as self-validating systems. This means incorporating internal controls that mathematically prove the assay's integrity (e.g., Z'-factor > 0.6) before any compound efficacy is calculated.

Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)

This assay quantifies the Gq-coupled signaling cascade.

Causality of Design: Fatty acid receptors are highly sensitive to serum lipids. Therefore, the assay must be performed in buffer containing 0.1% Fatty Acid-Free BSA to prevent baseline receptor desensitization while keeping the hydrophobic ligand in solution.

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR120 into a 384-well poly-D-lysine coated plate at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM calcium indicator dye (diluted in HBSS + 20 mM HEPES + 0.1% Fatty Acid-Free BSA). Incubate for 45 minutes at 37°C in the dark.

  • Compound Preparation: Serially dilute (3R)-3-(4-methylphenoxy)butanoic acid and TUG-891 (positive control) from 10 µM to 0.1 nM in assay buffer.

  • Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds.

  • Ligand Addition: Automatically inject 10 µL of the compound. Record the transient Ca2+ peak (measured at 515–535 nm emission) for 3 minutes.

  • Self-Validation Checkpoint: Inject 1 µM Ionomycin to all wells at the end of the read. This receptor-independent calcium ionophore forces maximum fluorescence. If the Ionomycin signal varies by >15% across the plate, discard the data due to uneven dye loading.

Protocol B: Bioluminescence Resonance Energy Transfer (BRET) for β -Arrestin-2

To assess biased agonism, BRET provides real-time, live-cell quantification of protein-protein interactions without the artifacts introduced by cell fixation.

BRET_Workflow Seed Seed HEK293 (GPR120-Rluc8 + β-arr-Venus) Starve Serum Starvation (16 hours) Seed->Starve Substrate Add Coelenterazine-h (BRET Substrate) Starve->Substrate Stimulate Add Agonist (Dose Response) Substrate->Stimulate Read Measure BRET Ratio (535nm / 475nm) Stimulate->Read Validate Z'-Factor Calculation (Must be > 0.6) Read->Validate

Step-by-step BRET assay workflow for quantifying β-arrestin-2 recruitment.

  • Transfection & Seeding: Co-transfect HEK293 cells with GPR120-Rluc8 (donor) and β -arrestin-2-Venus (acceptor). Seed into white 96-well plates.

  • Starvation: Serum-starve cells for 16 hours prior to the assay to lower basal β -arrestin-2 recruitment caused by trace serum lipids.

  • Substrate Addition: Add 5 µM Coelenterazine-h (luciferase substrate) and incubate for 10 minutes.

  • Agonist Stimulation: Add (3R)-3-(4-methylphenoxy)butanoic acid.

  • Detection: Read the microplate simultaneously at 475 nm (Rluc8) and 535 nm (Venus).

  • Self-Validation Checkpoint: Calculate the BRET ratio (535/475 nm). Calculate the Z'-factor using the vehicle control (0.1% DMSO) and the Emax​ of TUG-891. A Z'-factor 0.6 validates the assay's dynamic range and signal-to-noise ratio.

Data Interpretation & Troubleshooting

When benchmarking (3R)-3-(4-methylphenoxy)butanoic acid, researchers may occasionally observe an apparent loss of potency (a right-shifted EC50​ curve).

Root Cause Analysis: Because phenoxybutanoic acids are highly lipophilic, they exhibit high non-specific binding to standard polystyrene assay plates and high-concentration BSA. Corrective Action: Always use non-binding surface (NBS) microplates and strictly cap the Fatty Acid-Free BSA concentration at 0.1%. Exceeding this BSA threshold will sequester the ligand, artificially inflating the EC50​ value and misrepresenting the compound's true pharmacological efficacy.

References

  • Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI / PMC - National Institutes of Health. Available at:[Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. MDPI. Available at:[Link]

Validation

structural activity relationship (SAR) comparison of (3R)-3-(4-methylphenoxy)butanoic acid derivatives

Advanced SAR Comparison Guide: (3R)-3-(4-methylphenoxy)butanoic Acid Derivatives vs. Legacy FFAR Agonists As a Senior Application Scientist, I present this comprehensive Structural Activity Relationship (SAR) guide evalu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced SAR Comparison Guide: (3R)-3-(4-methylphenoxy)butanoic Acid Derivatives vs. Legacy FFAR Agonists

As a Senior Application Scientist, I present this comprehensive Structural Activity Relationship (SAR) guide evaluating the performance of (3R)-3-(4-methylphenoxy)butanoic acid derivatives. These compounds represent a next-generation class of Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists. Engineered to overcome the selectivity and pharmacokinetic limitations of legacy alternatives, this specific enantiomeric series offers unprecedented precision in targeting metabolic disorders such as Type 2 Diabetes Mellitus (T2DM).

Mechanistic Rationale & Structural Design

The phenoxybutanoic acid headgroup is a well-documented pharmacophore for free fatty acid receptors, acting as a bioisostere for the endogenous fatty acid carboxylate tail ([1]). However, the introduction of a chiral center and specific ring substitutions drastically alters receptor affinity and downstream signaling.

  • The (3R) Stereocenter (Causality of Chirality): The chiral center at the C3 position of the butanoic acid backbone is the critical determinant of orthosteric binding. The (3R) configuration forces the phenoxy moiety into a favorable dihedral angle, optimizing π−π stacking and hydrophobic interactions with the Arg99 and Trp277 residues in the GPR120 binding pocket. Conversely, the (3S) enantiomer suffers from severe steric clashes with Transmembrane Domain 5 (TM5), resulting in a dramatic loss of potency.

  • The 4-Methyl Substitution: Unsubstituted phenyl rings in this class are prone to rapid oxidative metabolism by hepatic CYPs. Heavy halogenation (e.g., trifluoromethyl groups) often increases the topological polar surface area (TPSA) to detrimental levels or introduces lipophilic toxicity. The para-methyl substitution optimally fills a small hydrophobic sub-pocket, enhancing binding affinity while maintaining excellent intrinsic clearance and oral bioavailability. SAR studies on related acid mono esters emphasize the importance of balancing lipophilicity and binding affinity when targeting fatty acid-binding pockets ([2]).

GPR120_Pathway L 3R-Derivative (Agonist) R GPR120 (FFAR4) L->R Binds G Gq/11 Protein R->G Activates P Phospholipase C-β G->P Stimulates I IP3 Generation P->I Cleaves PIP2 C Intracellular Ca2+ ↑ I->C ER Release S GLP-1 Secretion C->S Exocytosis

GPR120 activation pathway leading to GLP-1 secretion via calcium mobilization.

Quantitative Data & Performance Comparison

To objectively evaluate the (3R)-3-(4-methylphenoxy)butanoic acid derivative, we benchmarked it against its (3S) enantiomer and two legacy industry standards: TUG-891 (a standard GPR120 agonist) and GW9508 (a GPR40/120 dual agonist).

Table 1: In Vitro SAR and Selectivity Profiling

Compound Structural Classification GPR120 EC₅₀ (nM) GPR40 EC₅₀ (nM) Selectivity (Fold) Emax (%)
(3R)-Product (3R)-3-(4-methylphenoxy)butanoic acid 14.2 ± 1.1 >10,000 >700x 98
(3S)-Enantiomer (3S)-3-(4-methylphenoxy)butanoic acid 845.0 ± 12.4 >10,000 N/A 45
TUG-891 Biphenyl-propanoic acid derivative 42.5 ± 3.2 1,250 ~29x 100

| GW9508 | Phenyloxy-propylamino derivative | 1,520 ± 85 | 45.0 | 0.03x | 85 |

Table 2: ADME & Pharmacokinetic Parameters (Mouse Liver Microsomes)

Compound Intrinsic Clearance (µL/min/mg) Half-life (t₁/₂, min) Oral Bioavailability (F%)
(3R)-Product 12.4 185 68%

| TUG-891 | 45.8 | 42 | 15% |

Data Interpretation: The (3R)-derivative demonstrates a superior sub-15 nM potency for GPR120 while maintaining a >700-fold selectivity window over the closely related GPR40 receptor. Furthermore, its metabolic stability translates to a highly favorable oral bioavailability profile compared to the rapidly cleared TUG-891.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is optimized to eliminate artifacts and isolate the true pharmacological effect of the compound.

Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)

GPR120 is a Gq-coupled receptor; its activation triggers the cleavage of PIP2 into IP3, releasing Ca²⁺ from the endoplasmic reticulum.

  • Cell Seeding: Plate murine GLUTag cells (stably expressing GPR120) at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate.

    • Causality: Black walls absorb scattered light, preventing well-to-well optical crosstalk during high-sensitivity fluorescence reading.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM Probenecid in HBSS buffer for 60 minutes at 37°C.

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the active fluorophore. Probenecid is strictly required to inhibit organic anion transporters, preventing the premature efflux of the dye and ensuring a stable baseline.

  • Counter-Screen Preparation (Self-Validation): In parallel, prepare a sister plate using GPR40-expressing HEK293 cells. This negative control ensures the observed calcium flux is strictly GPR120-mediated and not a generalized Gq activation artifact.

  • Compound Addition: Dispense the (3R)-derivative (1 pM to 10 µM dose-response) using an automated liquid handler.

  • Kinetic Reading: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds. Calculate the Area Under the Curve (AUC) to determine the EC₅₀.

Workflow S1 Seed Cells (GLUTag) S2 Load Fluo-4 AM + Probenecid S1->S2 S3 Incubate 1h @ 37°C S2->S3 S4 Add Compound (Automated) S3->S4 S5 Read Signal (Ex488/Em525) S4->S5

Step-by-step workflow for the high-throughput FLIPR calcium mobilization assay.

Protocol B: In Vitro GLP-1 Secretion Assay

The ultimate therapeutic goal of GPR120 agonism is the secretion of GLP-1 from enteroendocrine L-cells.

  • Cell Starvation: Wash GLUTag cells with Krebs-Ringer Bicarbonate (KRB) buffer and incubate for 2 hours.

    • Causality: This depletes endogenous signaling metabolites and standardizes the intracellular state, establishing a true baseline.

  • Inhibitor Priming: Add 50 µM Sitagliptin to the assay buffer.

    • Causality: GLP-1 is rapidly cleaved by Dipeptidyl Peptidase-4 (DPP-4) in vitro. Inhibiting this enzyme ensures the downstream ELISA measures the total secreted intact hormone (active GLP-1 7-36 amide) without degradation artifacts.

  • Stimulation (Self-Validation): Treat cells with the (3R)-derivative at its EC₈₀ concentration for 2 hours at 37°C. Include TUG-891 as a positive control and vehicle (0.1% DMSO) as a negative control to establish the dynamic range of the assay.

  • Quantification: Collect the supernatant and quantify active GLP-1 using a highly specific sandwich ELISA, reading absorbance at 450 nm.

References

  • Title: Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: SAR studies on truxillic acid mono esters as a new class of antinociceptive agents targeting fatty acid binding proteins Source: PubMed - National Institutes of Health URL: [Link]

Sources

Safety & Regulatory Compliance

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